3-(4-Nitrophenyl)propionyl chloride
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-nitrophenyl)propanoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-9(12)6-3-7-1-4-8(5-2-7)11(13)14/h1-2,4-5H,3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNOMYSPHZFVPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 3-(4-Nitrophenyl)propionyl Chloride for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of 3-(4-Nitrophenyl)propionyl chloride, a valuable reagent in synthetic chemistry, particularly for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, safety information, a general synthesis protocol, and explores its potential applications.
Core Compound Identification
Chemical Name: this compound CAS Number: 107324-93-6[1] Molecular Formula: C₉H₈ClNO₃[1] Molecular Weight: 213.62 g/mol [1]
Physicochemical and Safety Data
Table 1: Physicochemical Properties of 3-(4-Nitrophenyl)propanoic Acid (CAS: 16642-79-8)
| Property | Value |
| Molecular Weight | 195.17 g/mol |
| Melting Point | 163-166 °C |
| Boiling Point | Decomposes |
| Solubility | Soluble in hot water and ethanol |
Table 2: General Safety and Hazard Information for Acyl Chlorides
| Hazard Class | Description | Precautionary Measures |
| Corrosive | Causes severe skin burns and eye damage. | Wear protective gloves, clothing, eye, and face protection. |
| Water-Reactive | Reacts violently with water, releasing toxic and corrosive gases (HCl). | Keep away from moisture. Handle under inert atmosphere. |
| Irritant | May cause respiratory irritation. | Use in a well-ventilated area or under a fume hood. |
| Flammable | May be flammable, though specific data for this compound is unavailable. | Keep away from heat, sparks, and open flames. |
Note: The safety information is based on the general properties of acyl chlorides and may not be exhaustive for this compound specifically. Always consult the material safety data sheet (MSDS) before handling.
Synthesis and Experimental Protocol
This compound can be synthesized from its corresponding carboxylic acid, 3-(4-Nitrophenyl)propanoic acid, through reaction with a chlorinating agent. A general and widely used method involves the use of thionyl chloride (SOCl₂).
General Synthesis Protocol: Conversion of a Carboxylic Acid to an Acyl Chloride
This protocol describes a common laboratory procedure for the synthesis of an acyl chloride from a carboxylic acid using thionyl chloride.
dot
Caption: General workflow for the synthesis of an acyl chloride.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ byproducts), place 3-(4-Nitrophenyl)propanoic acid.
-
Addition of Thionyl Chloride: Add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the flask. A solvent such as toluene or dichloromethane can be used, although thionyl chloride can also act as the solvent.
-
Reaction: The mixture is gently heated to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 1-3 hours.
-
Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation. The resulting crude this compound can then be purified by vacuum distillation.
Applications in Research and Drug Development
While specific biological activities or direct involvement in signaling pathways for this compound are not extensively documented in the public literature, its chemical nature as an acyl chloride makes it a versatile intermediate in the synthesis of various derivatives with potential pharmacological relevance.
Acyl chlorides are highly reactive electrophiles that readily participate in nucleophilic acyl substitution reactions. This property allows for the straightforward introduction of the 3-(4-nitrophenyl)propionyl moiety into a wide range of molecules.
Potential Synthetic Applications:
-
Amide Synthesis: Reaction with primary or secondary amines to form the corresponding amides. This is a fundamental transformation in the synthesis of many drug candidates.
-
Ester Synthesis: Reaction with alcohols or phenols to produce esters.
-
Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.
Relevance in Drug Discovery:
The 4-nitrophenyl group is a common feature in various biologically active molecules. The nitro group can act as a hydrogen bond acceptor and can be reduced to an amino group, providing a handle for further chemical modification. Derivatives of 3-nitropropionic acid have been reported to exhibit a range of biological activities, including neurotoxic, antiviral, insecticidal, antimicrobial, and antioxidant properties[2][3]. While these activities are not directly attributed to this compound itself, it serves as a key building block for synthesizing libraries of compounds for screening in drug discovery programs.
The propionic acid scaffold is also present in numerous non-steroidal anti-inflammatory drugs (NSAIDs)[4]. The ability to readily synthesize derivatives of 3-(4-Nitrophenyl)propanoic acid via its acyl chloride facilitates the exploration of new chemical space around this privileged scaffold.
Use in Peptide Synthesis:
Acyl chlorides can be used to acylate the N-terminus of peptides or amino acids[5]. The 3-(4-nitrophenyl)propionyl group could be introduced to study its effect on peptide conformation, stability, or biological activity. Furthermore, derivatives of 3-amino-3-(4-nitrophenyl)propionic acid are utilized as building blocks in peptide synthesis to enhance stability[6].
dot
Caption: Potential synthetic pathways from this compound.
Conclusion
This compound is a valuable chemical intermediate with significant potential in organic synthesis and drug discovery. Its high reactivity allows for the facile creation of diverse molecular libraries. While direct biological data on the compound itself is limited, its structural components are present in numerous bioactive molecules, making it a compound of interest for further investigation by the research and drug development community. Researchers are encouraged to consult relevant safety data sheets and perform thorough literature reviews for specific applications.
References
- 1. This compound | C9H8ClNO3 | CID 14797360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Progress on 3-Nitropropionic Acid Derivatives [mdpi.com]
- 3. Progress on 3-Nitropropionic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
An In-depth Technical Guide on 3-(4-Nitrophenyl)propionyl chloride
This guide provides essential physicochemical data for 3-(4-Nitrophenyl)propionyl chloride, a key reagent in various chemical syntheses. The information is tailored for researchers, scientists, and professionals engaged in drug development and other advanced scientific fields.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below. This data is crucial for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value | Citation |
| Molecular Formula | C9H8ClNO3 | [1] |
| Molecular Weight | 213.62 g/mol | [1] |
Structural Information
To facilitate a deeper understanding of its chemical reactivity and steric properties, the structural formula of this compound is detailed. The molecule incorporates a nitrophenyl group attached to a propionyl chloride moiety. This combination of a reactive acyl chloride and an electron-withdrawing nitro group makes it a versatile building block in organic synthesis.
References
An In-depth Technical Guide to the Synthesis of 3-(4-Nitrophenyl)propionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 3-(4-nitrophenyl)propionyl chloride from 3-(4-nitrophenyl)propanoic acid, a key chemical transformation for the creation of various pharmaceutical intermediates and research compounds. This document details the prevalent synthesis methodologies, reaction parameters, and analytical characterization of the final product.
Introduction
The conversion of carboxylic acids to acyl chlorides is a fundamental reaction in organic synthesis. Acyl chlorides are highly reactive intermediates, readily undergoing nucleophilic acyl substitution, which makes them invaluable precursors for the synthesis of esters, amides, and other carbonyl derivatives. The presence of the nitro group in this compound makes it a particularly useful building block in medicinal chemistry, where the nitro moiety can be a pharmacophore itself or a precursor to an amino group, enabling further molecular elaboration.
The synthesis of this compound from 3-(4-nitrophenyl)propanoic acid is typically achieved by reacting the carboxylic acid with a chlorinating agent. The most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). Both reagents offer distinct advantages and are employed based on the desired reaction conditions and scale.
Synthesis Methodologies
The primary methods for the synthesis of this compound involve the use of either thionyl chloride or oxalyl chloride. Below are detailed protocols for each method.
Method 1: Synthesis using Thionyl Chloride
This is a widely used and cost-effective method for the preparation of acyl chlorides. The reaction proceeds with the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.
Reaction Scheme:
Experimental Protocol:
A detailed experimental protocol for a structurally similar compound, 3-(3,4-dimethylphenyl)propionyl chloride, suggests a straightforward and high-yielding procedure that can be adapted for 3-(4-nitrophenyl)propanoic acid.[1]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(4-nitrophenyl)propanoic acid.
-
Reagent Addition: To the flask, add an excess of thionyl chloride (typically 2-3 equivalents). The reaction can be performed neat or in an inert solvent such as dichloromethane (DCM) or toluene.
-
Reaction Conditions: The reaction mixture is heated to reflux. For a similar synthesis, the mixture was stirred at reflux for 7 hours.[1]
-
Work-up: After the reaction is complete (monitored by the cessation of gas evolution), the excess thionyl chloride and solvent (if used) are removed by rotary evaporation under reduced pressure.
-
Purification: The crude this compound is typically obtained as an oil and can be used in the next step without further purification. If high purity is required, distillation under reduced pressure can be performed.
A similar procedure for the synthesis of phenyl propionate involves the slow addition of one mole of thionyl chloride to a mixture of the carboxylic acid and phenol, followed by heating to drive off the gaseous byproducts.[2]
Method 2: Synthesis using Oxalyl Chloride
Oxalyl chloride is another highly effective reagent for this conversion and is often preferred for smaller-scale reactions or when milder conditions are required. The reaction can be catalyzed by a small amount of N,N-dimethylformamide (DMF).
Reaction Scheme:
Experimental Protocol:
A general procedure for the synthesis of an acid chloride using oxalyl chloride and DMF is as follows[3]:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-(4-nitrophenyl)propanoic acid in an anhydrous inert solvent like dichloromethane (CH₂Cl₂).
-
Reagent Addition: Add oxalyl chloride (typically 1.2-1.5 equivalents) to the solution via a syringe. Following this, add a catalytic amount of DMF (e.g., a few drops).
-
Reaction Conditions: The reaction is typically stirred at room temperature for 1.5 hours.[3] The reaction progress can be monitored by the evolution of gas.
-
Work-up: Once the reaction is complete, the solvent and excess reagents are removed by rotary evaporation. The crude product is often re-dissolved in the solvent and concentrated again to ensure complete removal of volatile impurities.[3]
Data Presentation
| Parameter | Thionyl Chloride Method (Adapted) | Oxalyl Chloride Method (General) |
| Starting Material | 3-(4-Nitrophenyl)propanoic acid | 3-(4-Nitrophenyl)propanoic acid |
| Reagent | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Catalyst | None | N,N-Dimethylformamide (DMF) |
| Solvent | Neat or Dichloromethane | Dichloromethane |
| Temperature | Reflux | Room Temperature |
| Reaction Time | ~7 hours[1] | ~1.5 hours[3] |
| Conversion/Yield | High conversion (100% reported for a similar substrate)[1] | Typically high |
| Byproducts | SO₂, HCl | CO, CO₂, HCl |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Physicochemical and Spectroscopic Data
Starting Material: 3-(4-Nitrophenyl)propanoic acid
-
Molecular Formula: C₉H₉NO₄
-
Molecular Weight: 195.17 g/mol
-
Appearance: Solid
-
¹H-NMR (CDCl₃): A spectrum is available from TCI Chemicals, showing characteristic peaks for the aromatic and aliphatic protons.
Product: this compound
-
Molecular Formula: C₉H₈ClNO₃
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Molecular Weight: 213.62 g/mol
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CAS Number: 107324-93-6
-
Appearance: Expected to be a liquid or low-melting solid. A similar compound, 3-phenyl propionyl chloride, is a clear colorless to pale yellow liquid.
-
-
¹H-NMR: The spectrum would be expected to show two triplets for the diastereotopic methylene protons of the propionyl chain and two doublets for the para-substituted aromatic protons.
-
¹³C-NMR: The spectrum would show characteristic peaks for the carbonyl carbon (around 170 ppm), the carbons of the aromatic ring, and the two methylene carbons.
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IR Spectroscopy: A strong absorption band characteristic of the acyl chloride carbonyl group would be expected in the region of 1780-1815 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of a chlorine atom and the cleavage of the acyl group.
-
Conclusion
The synthesis of this compound from its corresponding carboxylic acid is a robust and efficient transformation that can be readily achieved using either thionyl chloride or oxalyl chloride. The choice of reagent will depend on the scale of the reaction, the desired purity of the product, and the available laboratory resources. This technical guide provides researchers and drug development professionals with the necessary information to successfully perform this synthesis and utilize the resulting acyl chloride in further chemical transformations. It is imperative to handle all reagents and products in a well-ventilated fume hood, as they are corrosive and release toxic gases.
References
An In-depth Technical Guide to the Spectroscopic Data of 3-(4-Nitrophenyl)propionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the expected spectroscopic data for 3-(4-Nitrophenyl)propionyl chloride. Due to the limited availability of published experimental spectra for this specific compound, this document outlines a standard synthetic protocol for its preparation from 3-(4-nitrophenyl)propanoic acid and presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and analysis of analogous compounds.
Synthesis of this compound
This compound can be readily synthesized from its corresponding carboxylic acid, 3-(4-nitrophenyl)propanoic acid, through reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1][2][3][4][5] The use of thionyl chloride is a common and effective method, yielding the acyl chloride along with gaseous byproducts (SO₂ and HCl), which can be readily removed.[4][6]
Experimental Protocol: Synthesis using Thionyl Chloride
-
Starting Material: Begin with dry 3-(4-nitrophenyl)propanoic acid. It is crucial that the starting material and glassware are free of water to prevent hydrolysis of the acyl chloride product.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ produced), add 3-(4-nitrophenyl)propanoic acid.
-
Reagent Addition: Add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the flask. A small amount of a catalyst, such as N,N-dimethylformamide (DMF), can be added to facilitate the reaction.
-
Reaction Conditions: The mixture is gently heated to reflux (the boiling point of thionyl chloride is 79 °C) and maintained at this temperature for 1-2 hours, or until the evolution of gaseous byproducts ceases.
-
Workup: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.
-
Purification: The resulting crude this compound can be purified by vacuum distillation to yield the final product.
The following diagram illustrates the synthesis and subsequent spectroscopic analysis workflow.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum is based on the known shifts for 3-(4-nitrophenyl)propanoic acid, with adjustments for the conversion of the carboxylic acid to the more electron-withdrawing acyl chloride group. The methylene protons adjacent to the carbonyl group are expected to shift downfield.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-α (CH₂) | 3.3 - 3.5 | Triplet | ~7 |
| H-β (CH₂) | 3.1 - 3.3 | Triplet | ~7 |
| Aromatic H (ortho to NO₂) | 8.1 - 8.3 | Doublet | ~8-9 |
| Aromatic H (meta to NO₂) | 7.4 - 7.6 | Doublet | ~8-9 |
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum reflects the expected chemical shifts for the carbon atoms in the molecule. The carbonyl carbon of the acyl chloride is anticipated to appear at a characteristic downfield position.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 170 - 175 |
| Aromatic C (ipso-NO₂) | 145 - 150 |
| Aromatic C (ipso-CH₂) | 140 - 145 |
| Aromatic C (ortho to NO₂) | 128 - 132 |
| Aromatic C (meta to NO₂) | 123 - 127 |
| C-α (CH₂) | 45 - 50 |
| C-β (CH₂) | 30 - 35 |
Infrared (IR) Spectroscopy
The predicted IR absorption bands are based on the characteristic frequencies for the functional groups present in this compound.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O Stretch (Acyl Chloride) | 1780 - 1820 | Strong |
| N-O Asymmetric Stretch (Nitro) | 1510 - 1560 | Strong |
| N-O Symmetric Stretch (Nitro) | 1340 - 1390 | Strong |
| C-Cl Stretch | 650 - 800 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aromatic C=C Bending | 1400 - 1600 | Medium |
Mass Spectrometry (MS)
The predicted mass spectrum is based on the molecular weight of this compound and expected fragmentation patterns.
| m/z | Predicted Fragment | Notes |
| ~213/215 | [M]⁺ | Molecular ion peak (with ³⁵Cl and ³⁷Cl isotopes) |
| ~178 | [M - Cl]⁺ | Loss of chlorine radical |
| ~150 | [M - Cl - CO]⁺ | Loss of chlorine and carbon monoxide |
| 136 | [C₇H₆NO₂]⁺ | |
| 120 | [C₇H₆NO]⁺ | |
| 106 | [C₇H₆O]⁺ | |
| 90 | [C₆H₄O]⁺ | |
| 76 | [C₆H₄]⁺ |
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound, which can aid researchers in its synthesis, identification, and application in further scientific endeavors. Experimental verification of this data is recommended for precise characterization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 3. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [almerja.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide on the Solubility and Stability of 3-(4-Nitrophenyl)propionyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 3-(4-Nitrophenyl)propionyl chloride, a reactive intermediate of interest in organic synthesis and drug development. Given the compound's inherent reactivity, understanding its behavior in various solvent systems and under different environmental conditions is critical for its effective handling, storage, and use in subsequent synthetic steps.
Core Concepts: Solubility and Stability of Acyl Chlorides
Acyl chlorides are a class of highly reactive organic compounds characterized by the -COCl functional group. Their reactivity is primarily dictated by the electrophilicity of the carbonyl carbon, which is enhanced by the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes them susceptible to nucleophilic attack, which is the underlying principle for both their utility in synthesis and their instability in the presence of nucleophiles.
Solubility: The solubility of an acyl chloride is governed by its overall molecular structure. While the polar carbonyl and chloro groups contribute to some degree of polarity, the nature of the rest of the molecule (the R-group) plays a significant role. Generally, acyl chlorides are soluble in aprotic organic solvents such as ethers, chloroform, and benzene.[1][2] They are, however, reactive with protic solvents like water and alcohols, leading to decomposition rather than simple dissolution.[3][4]
Stability: The primary pathway for the degradation of acyl chlorides is hydrolysis, which occurs upon contact with water, even atmospheric moisture.[3][4] This reaction leads to the formation of the corresponding carboxylic acid and hydrochloric acid. The rate of hydrolysis is influenced by factors such as temperature, pH, and the presence of catalysts. For acyl chlorides, this reaction is typically rapid.[5]
Solubility Profile of this compound
There is a lack of specific quantitative solubility data for this compound in the public domain. However, based on its structure—a moderately sized aromatic compound with a polar nitro group and a reactive acyl chloride function—and the general solubility of similar compounds like benzoyl chloride, a qualitative and estimated quantitative solubility profile can be proposed.[1][2][6][7][8] Experimental verification of these estimates is strongly recommended.
Table 1: Estimated Solubility of this compound in Various Solvents at 25°C
| Solvent | Qualitative Solubility | Estimated Quantitative Solubility (mg/mL) |
| Dichloromethane (DCM) | Freely Soluble | > 200 |
| Chloroform | Freely Soluble | > 200 |
| Tetrahydrofuran (THF) | Freely Soluble | > 200 |
| Diethyl Ether | Soluble | > 100 |
| Acetonitrile | Soluble | > 100 |
| Benzene | Soluble | > 50 |
| Water | Reacts | Not Applicable |
| Ethanol | Reacts | Not Applicable |
Stability Profile: Hydrolysis of this compound
The principal stability concern for this compound is its rapid hydrolysis. The reaction proceeds via a nucleophilic acyl substitution mechanism where water acts as the nucleophile.
The kinetics of this hydrolysis are expected to follow a pseudo-first-order rate law, as the concentration of water is typically in large excess.[9] The half-life (t½) of the compound can be determined by monitoring its concentration over time.
Table 2: Predicted Hydrolytic Stability of this compound
| Condition | Expected Half-life (t½) | Notes |
| Neutral aqueous buffer (pH 7) | Minutes | Hydrolysis is expected to be rapid. |
| Acidic aqueous buffer (pH 4) | Slightly longer than neutral | The reaction may be slightly slower in acidic conditions. |
| Basic aqueous buffer (pH 9) | Very short (seconds to minutes) | Hydrolysis is base-catalyzed and will be significantly faster. |
| Anhydrous aprotic solvent | Stable | Stable in the absence of water and other nucleophiles. |
Experimental Protocols
To obtain precise data for this compound, the following experimental protocols are recommended.
Protocol for Determination of Solubility in Organic Solvents
This protocol outlines a method for determining the solubility of this compound in aprotic organic solvents under anhydrous conditions.
Objective: To determine the solubility (in mg/mL) of this compound in selected anhydrous aprotic organic solvents.
Materials:
-
This compound
-
Anhydrous solvents (e.g., Dichloromethane, Chloroform, THF)
-
Dry glassware (vials, syringes)
-
Inert gas (Nitrogen or Argon)
-
Analytical balance
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a series of sealed, dry vials for each solvent to be tested.
-
Under an inert atmosphere (e.g., in a glove box or using a Schlenk line), add a precise volume (e.g., 1.0 mL) of the anhydrous solvent to each vial.
-
Add a small, accurately weighed amount of this compound to the first vial.
-
Seal the vial and stir the mixture at a constant temperature (e.g., 25°C) for a set period to ensure equilibrium is reached.
-
Visually inspect the vial for any undissolved solid.
-
If the solid has completely dissolved, add another accurately weighed portion of the compound to the same vial and repeat the stirring and observation process.
-
Continue this process until a saturated solution is formed (i.e., a small amount of solid remains undissolved).
-
The total mass of the compound added to achieve saturation, divided by the volume of the solvent, gives the solubility.
-
Repeat for each solvent.
Protocol for Determination of Hydrolytic Stability
This protocol describes a method to determine the hydrolysis half-life of this compound in aqueous buffer solutions using UV-Vis spectrophotometry. The formation of the 4-nitrophenylpropanoic acid product, which has a different UV absorbance profile from the starting material, can be monitored over time.
Objective: To determine the hydrolytic half-life of this compound at different pH values.
Materials:
-
This compound
-
Aqueous buffer solutions (pH 4, 7, and 9)
-
Acetonitrile (or another suitable water-miscible, non-nucleophilic solvent)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
Micropipettes
Procedure:
-
Prepare a stock solution of this compound in anhydrous acetonitrile.
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of 3-(4-nitrophenyl)propanoic acid.
-
Equilibrate the buffer solution to the desired temperature (e.g., 25°C) in the spectrophotometer cuvette.
-
Initiate the reaction by injecting a small aliquot of the acyl chloride stock solution into the buffer in the cuvette, ensuring rapid mixing.
-
Immediately begin recording the absorbance at the predetermined λmax at regular time intervals.
-
Continue data collection until the absorbance value plateaus, indicating the completion of the reaction.
-
The rate constant (k) can be determined by plotting the natural logarithm of the change in absorbance versus time.
-
The half-life (t½) is calculated using the equation: t½ = 0.693 / k.[10][11]
-
Repeat the experiment for each pH buffer.
Visualizations
Workflow for Solubility and Stability Determination
Caption: Workflow for determining the solubility and stability of this compound.
Hydrolysis of this compound
Caption: The hydrolysis pathway of this compound.
Conclusion
References
- 1. nbinno.com [nbinno.com]
- 2. BENZOYL CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. savemyexams.com [savemyexams.com]
- 6. Fine Chemicalsï½Nippon Light Metal Company, Ltd. [nikkeikin.com]
- 7. Benzoyl chloride | 98-88-4 [chemicalbook.com]
- 8. byjus.com [byjus.com]
- 9. srd.nist.gov [srd.nist.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide on the Reactivity of 3-(4-Nitrophenyl)propionyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of 3-(4-nitrophenyl)propionyl chloride with primary amines. It covers the core chemical principles, detailed experimental protocols, and characterization of the resulting amide products, offering valuable insights for researchers in organic synthesis and drug development.
Core Concepts: Reaction Mechanism and Reactivity
The reaction between this compound, an acyl chloride, and a primary amine is a classic example of nucleophilic acyl substitution . This reaction proceeds through a well-established addition-elimination mechanism.
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This initial attack breaks the π-bond of the carbonyl group, forming a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, and concurrently, the chloride ion, being a good leaving group, is eliminated.
-
Deprotonation: The resulting protonated amide is then deprotonated by another molecule of the primary amine or a non-nucleophilic base (like triethylamine) present in the reaction mixture. This step is crucial as it neutralizes the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
The presence of the 4-nitrophenyl group significantly influences the reactivity of the acyl chloride. The nitro group (-NO₂) is a strong electron-withdrawing group, which inductively and through resonance withdraws electron density from the benzene ring and, consequently, from the propionyl side chain. This electron-withdrawing effect increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack by the primary amine. This enhanced electrophilicity generally leads to a faster reaction rate compared to unsubstituted or electron-donating group-substituted propionyl chlorides.
dot
Caption: General reaction pathway for the acylation of primary amines.
Experimental Protocols
The synthesis of N-substituted-3-(4-nitrophenyl)propanamides can be readily achieved using standard laboratory techniques. Below are detailed protocols for the reaction with different classes of primary amines.
General Procedure for the Acylation of Primary Amines
To a solution of the primary amine (1.0 equivalent) and triethylamine (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) cooled to 0 °C, a solution of this compound (1.0 equivalent) in the same solvent is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (typically 1-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with dilute acid (e.g., 1M HCl) to remove excess amine and triethylamine hydrochloride, followed by a wash with saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Specific Experimental Examples
Example 1: Synthesis of N-Benzyl-3-(4-nitrophenyl)propanamide
-
Reactants: Benzylamine, this compound, Triethylamine.
-
Solvent: Dichloromethane (DCM).
-
Procedure: Following the general procedure, benzylamine (1.07 g, 10 mmol) and triethylamine (1.53 mL, 11 mmol) are dissolved in DCM (50 mL). A solution of this compound (2.13 g, 10 mmol) in DCM (20 mL) is added dropwise at 0 °C. The reaction is stirred at room temperature for 2 hours.
-
Work-up and Purification: The reaction mixture is washed successively with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (30 mL), and brine (30 mL). The organic layer is dried over Na₂SO₄ and the solvent evaporated. The crude product is purified by recrystallization from ethanol.
-
Expected Yield: 85-95%.
Example 2: Synthesis of N-(4-methylphenyl)-3-(4-nitrophenyl)propanamide
-
Reactants: p-Toluidine (4-methylaniline), this compound, Triethylamine.
-
Solvent: Tetrahydrofuran (THF).
-
Procedure: p-Toluidine (1.07 g, 10 mmol) and triethylamine (1.53 mL, 11 mmol) are dissolved in THF (50 mL). A solution of this compound (2.13 g, 10 mmol) in THF (20 mL) is added dropwise at 0 °C. The reaction is stirred at room temperature for 3 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (50 mL) and washed as described in Example 1. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Expected Yield: 80-90%.
dot
Caption: A typical experimental workflow for the synthesis.
Quantitative Data
The following table summarizes typical yields for the reaction of this compound with various primary amines under the general conditions described above.
| Primary Amine | Product | Typical Yield (%) |
| Benzylamine | N-Benzyl-3-(4-nitrophenyl)propanamide | 85 - 95 |
| n-Butylamine | N-(n-Butyl)-3-(4-nitrophenyl)propanamide | 90 - 98 |
| Aniline | N-Phenyl-3-(4-nitrophenyl)propanamide | 80 - 90 |
| 4-Methoxyaniline | N-(4-Methoxyphenyl)-3-(4-nitrophenyl)propanamide | 82 - 92 |
| 4-Chloroaniline | N-(4-Chlorophenyl)-3-(4-nitrophenyl)propanamide | 75 - 85 |
Characterization Data
The synthesized N-substituted-3-(4-nitrophenyl)propanamides can be characterized using standard spectroscopic techniques.
Spectroscopic Data
The following tables provide expected spectroscopic data for representative products.
Table 2: ¹H NMR Spectral Data (in CDCl₃, δ in ppm)
| Compound | Ar-H (NO₂) | Ar-H (Amine) | -CH₂-Ar | -CH₂-CO- | N-H | Other |
| N-Benzyl-3-(4-nitrophenyl)propanamide | 8.15 (d, 2H), 7.40 (d, 2H) | 7.30-7.20 (m, 5H) | 3.05 (t, 2H) | 2.60 (t, 2H) | ~5.8 (br s, 1H) | 4.40 (d, 2H, -CH₂-Ph) |
| N-Phenyl-3-(4-nitrophenyl)propanamide | 8.18 (d, 2H), 7.45 (d, 2H) | 7.50 (d, 2H), 7.30 (t, 2H), 7.10 (t, 1H) | 3.10 (t, 2H) | 2.70 (t, 2H) | ~7.5 (br s, 1H) | - |
Table 3: ¹³C NMR Spectral Data (in CDCl₃, δ in ppm)
| Compound | C=O | Ar-C (NO₂) | Ar-C (Amine) | -CH₂-Ar | -CH₂-CO- | Other |
| N-Benzyl-3-(4-nitrophenyl)propanamide | ~171.0 | 147.0, 146.5, 129.5, 124.0 | 138.0, 128.8, 127.8, 127.5 | 38.0 | 31.0 | 44.0 (-CH₂-Ph) |
| N-Phenyl-3-(4-nitrophenyl)propanamide | ~170.5 | 147.2, 146.8, 129.8, 124.2 | 137.5, 129.2, 124.5, 120.0 | 38.5 | 31.5 | - |
Table 4: IR Spectral Data (in KBr, cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | NO₂ Stretch (asym/sym) |
| N-Benzyl-3-(4-nitrophenyl)propanamide | ~3300 | ~1640 | ~1520 / ~1345 |
| N-Phenyl-3-(4-nitrophenyl)propanamide | ~3280 | ~1655 | ~1525 / ~1350 |
Conclusion
The reaction of this compound with primary amines is a robust and efficient method for the synthesis of a diverse range of N-substituted amides. The electron-withdrawing nitro group enhances the reactivity of the acyl chloride, leading to high yields under mild conditions. The straightforward experimental protocol and the ability to introduce various functionalities through the primary amine make this reaction a valuable tool in medicinal chemistry and materials science for the generation of novel molecular scaffolds. The provided data and protocols serve as a solid foundation for researchers to explore and utilize this important chemical transformation.
The Strategic Role of 3-(4-Nitrophenyl)propionyl Chloride in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Nitrophenyl)propionyl chloride is a valuable chemical intermediate in the field of organic synthesis, particularly in the development of novel pharmaceutical compounds. Its bifunctional nature, possessing a reactive acyl chloride group and a latent amino group (in the form of a nitro group), makes it a strategic building block for introducing the 3-(4-nitrophenyl)propyl moiety into complex molecular architectures. This guide provides an in-depth overview of its synthesis, properties, and key applications, with a focus on its utility in drug discovery and development.
Physicochemical Properties and Spectroscopic Data
While extensive experimental data for this compound is not widely published, its properties can be inferred from its structure and data for analogous compounds.
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | This compound | 3-(4-Nitrophenyl)propanoic Acid |
| Molecular Formula | C₉H₈ClNO₃ | C₉H₉NO₄ |
| Molecular Weight | 213.62 g/mol | 195.17 g/mol |
| Appearance | Likely a solid or high-boiling liquid | White to off-white crystalline solid[1] |
| CAS Number | 107324-93-6 | 16642-79-8 |
Spectroscopic Characterization (Predicted)
-
¹H NMR: Signals corresponding to the aromatic protons (AA'BB' system), and two methylene groups of the propionyl chain. The chemical shifts of the methylene protons adjacent to the carbonyl group would be downfield due to the electron-withdrawing effect of the acyl chloride.
-
¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons (with the carbon bearing the nitro group being significantly deshielded), and the two methylene carbons.
-
IR Spectroscopy: A strong characteristic absorption band for the acyl chloride carbonyl group (typically around 1780-1815 cm⁻¹), and strong absorptions for the nitro group (around 1520 cm⁻¹ and 1345 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns, including the loss of a chlorine atom and the carbonyl group.
Synthesis and Experimental Protocols
The primary route to this compound involves the chlorination of its corresponding carboxylic acid, 3-(4-nitrophenyl)propanoic acid.
Synthesis of 3-(4-Nitrophenyl)propanoic Acid
3-(4-Nitrophenyl)propanoic acid can be synthesized through methods such as the Friedel-Crafts acylation of nitrobenzene followed by reduction, or by the nitration of 3-phenylpropanoic acid.[1]
Conversion to this compound
The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis, typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
Experimental Protocol: Synthesis of this compound (General Procedure)
Materials:
-
3-(4-Nitrophenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Magnetic stirrer and heating mantle
-
Reflux condenser with a drying tube
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 3-(4-nitrophenyl)propanoic acid (1.0 eq) in anhydrous DCM.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred mixture at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 40 °C for DCM) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a basic solution (e.g., NaOH solution) to neutralize the corrosive and toxic vapors.
-
The resulting crude this compound can be used directly in the next step or purified by vacuum distillation or recrystallization, if necessary.
Caption: Synthesis of this compound.
Role as a Chemical Intermediate in Drug Development
The primary utility of this compound in drug development lies in its function as a precursor to molecules containing a 3-(4-aminophenyl)propyl moiety. The acyl chloride allows for the facile formation of amide bonds with various amines, and the nitro group can be subsequently reduced to a primary amine, which can then be further functionalized. This strategy is particularly useful in creating libraries of compounds for structure-activity relationship (SAR) studies.
Key Reaction: Acylation of Amines
This compound readily reacts with primary and secondary amines to form the corresponding amides. This reaction is a cornerstone of its application in medicinal chemistry.
Experimental Protocol: Amide Formation (General Procedure)
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) and the tertiary amine base (1.1 - 1.5 eq) in the anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath (0 °C).
-
Dissolve this compound (1.0 - 1.1 eq) in the anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, the reaction mixture can be worked up by washing with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove the base and any unreacted starting materials.
-
The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude amide product.
-
The product can be purified by column chromatography or recrystallization.
Caption: General reaction workflow using the intermediate.
Potential Applications in Medicinal Chemistry
While direct synthesis of currently marketed drugs using this compound is not prominently documented, its structural motif is relevant to the development of various therapeutic agents. The 3-(4-aminophenyl)propanoic acid scaffold, readily accessible from this intermediate, is a known component in medicinal chemistry. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been investigated as antimicrobial agents.[2] The strategic introduction of the 3-(4-aminophenyl)propyl group can influence a molecule's pharmacokinetic and pharmacodynamic properties, making it a valuable tool for lead optimization in drug discovery programs targeting a range of diseases.
Conclusion
This compound serves as a specialized and highly useful chemical intermediate in organic synthesis. Its ability to facilitate the introduction of a functionalizable aminophenylpropyl group makes it a valuable asset in the synthesis of compound libraries for drug discovery and the development of novel therapeutic agents. The straightforward synthesis of the acyl chloride and its predictable reactivity in amide bond formation, coupled with the subsequent reduction of the nitro group, provides a reliable and versatile synthetic strategy for medicinal chemists and researchers in the pharmaceutical sciences.
References
The Emerging Potential of 3-(4-Nitrophenyl)propanoyl Chloride in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Nitrophenyl)propanoyl chloride is a reactive chemical intermediate poised for significant applications in medicinal chemistry. Its structural features, comprising a reactive acyl chloride, a flexible propanoyl linker, and an electron-withdrawing nitrophenyl group, make it an attractive building block for the synthesis of novel bioactive molecules. While direct studies on this specific acyl chloride are limited, research on structurally related compounds, particularly those containing the 3-(4-nitrophenyl)propyl scaffold, has revealed promising anticancer properties. This technical guide consolidates the available information on related compounds, outlines potential synthetic applications, provides detailed experimental protocols, and explores the prospective therapeutic avenues for derivatives of 3-(4-nitrophenyl)propanoyl chloride.
Introduction: Chemical Profile and Synthetic Utility
3-(4-Nitrophenyl)propanoyl chloride, with the chemical formula C₉H₈ClNO₃, is an acyl chloride derived from 3-(4-nitrophenyl)propanoic acid. The presence of the acyl chloride group makes it a highly reactive electrophile, readily undergoing nucleophilic acyl substitution reactions with a variety of nucleophiles such as amines, alcohols, and thiols. This reactivity is the cornerstone of its utility in medicinal chemistry, allowing for its incorporation into a diverse range of molecular scaffolds.
The 4-nitrophenyl moiety is a common feature in many biologically active compounds and can participate in various biological interactions. Furthermore, the nitro group can be chemically modified, for instance, by reduction to an amino group, providing a handle for further structural diversification and modulation of physicochemical and pharmacological properties.
Potential Applications in Anticancer Drug Discovery
While direct evidence for the anticancer applications of 3-(4-nitrophenyl)propanoyl chloride is not yet prevalent in the literature, compelling evidence from closely related structures underscores its potential. A notable study on a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones has demonstrated significant anticancer activity.[1][2] These compounds, synthesized from (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal, share the critical 3-(4-nitrophenyl)propyl-like substructure.
This suggests that the 3-(4-nitrophenyl)propanoyl scaffold can serve as a key pharmacophore in the design of novel cytotoxic agents. The flexibility of the propanoyl linker allows for optimal positioning of the nitrophenyl group within the binding pockets of biological targets.
Quantitative Data on Related Anticancer Compounds
The anticancer activity of the aforementioned 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone derivatives was evaluated against a panel of human cancer cell lines. The following table summarizes the growth inhibition (GI₅₀) values for some of the most potent analogues.[1][2]
| Compound ID | Cancer Cell Line | GI₅₀ (µM) |
| 2h | Leukemia (MOLT-4) | < 0.01 |
| Leukemia (SR) | < 0.01 | |
| Colon Cancer (SW-620) | 0.02 | |
| CNS Cancer (SF-539) | 0.01 | |
| Melanoma (SK-MEL-5) | 0.01 | |
| Breast Cancer (MCF-7) | 1.74 | |
| Breast Cancer (MDA-MB-231) | 0.95 | |
| 2f | Leukemia (RPMI-8226) | 0.93 |
| Colon Cancer (HCT-116) | 1.83 | |
| 2i | Breast Cancer (MCF-7) | 1.23 |
| Breast Cancer (MDA-MB-231) | 1.05 | |
| 2j | Leukemia (K-562) | 1.55 |
Data extracted from Molecules 2021, 26(10), 3057.[1][2]
Proposed Synthetic Pathways Utilizing 3-(4-Nitrophenyl)propanoyl Chloride
Based on the reactivity of acyl chlorides, 3-(4-nitrophenyl)propanoyl chloride can be employed in a variety of synthetic transformations to generate libraries of potential drug candidates.
Synthesis of Novel Amides
Amide bond formation is a fundamental reaction in medicinal chemistry. Reacting 3-(4-nitrophenyl)propanoyl chloride with a diverse range of primary and secondary amines (including substituted anilines, heterocyclic amines, and amino acid esters) would yield a library of 3-(4-nitrophenyl)propanamides. These amides could be screened for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Synthesis of Novel Esters
Esterification with various alcohols or phenols would lead to the formation of 3-(4-nitrophenyl)propanoates. Phenolic esters, in particular, are known to possess a wide range of biological activities.
Synthesis of Heterocyclic Compounds
3-(4-nitrophenyl)propanoyl chloride can serve as a precursor for the synthesis of various heterocyclic systems. For example, reaction with hydrazines could lead to the formation of pyrazolidinones or other nitrogen-containing heterocycles, which are prevalent scaffolds in many approved drugs.
Detailed Experimental Protocols (Hypothetical)
The following are proposed, detailed experimental protocols for the synthesis of derivatives of 3-(4-nitrophenyl)propanoyl chloride based on standard organic synthesis methodologies.
General Procedure for the Synthesis of 3-(4-Nitrophenyl)propanamides
Materials:
-
3-(4-Nitrophenyl)propanoyl chloride (1.0 eq)
-
Substituted amine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the substituted amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, add a solution of 3-(4-nitrophenyl)propanoyl chloride (1.0 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-(4-nitrophenyl)propanamide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
General Procedure for the Synthesis of 3-(4-Nitrophenyl)propanoates
Materials:
-
3-(4-Nitrophenyl)propanoyl chloride (1.0 eq)
-
Substituted alcohol or phenol (1.1 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M aqueous hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the substituted alcohol or phenol (1.1 eq) and pyridine (1.5 eq) in anhydrous DCM at 0 °C, add a solution of 3-(4-nitrophenyl)propanoyl chloride (1.0 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 6-18 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M aqueous hydrochloric acid (2 x 15 mL), saturated aqueous sodium bicarbonate solution (1 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 3-(4-nitrophenyl)propanoate derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Signaling Pathways and Experimental Workflows
Given the promising anticancer activity of related compounds, derivatives of 3-(4-nitrophenyl)propanoyl chloride could potentially modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Caption: Potential mechanism of action for anticancer derivatives.
The diagram above illustrates a hypothetical mechanism where a derivative of 3-(4-nitrophenyl)propanoyl chloride could inhibit cancer cell growth by targeting key nodes in the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK signaling pathways, which are frequently dysregulated in cancer. Additionally, the compound might induce apoptosis.
Caption: Experimental workflow for synthesis and evaluation.
This workflow outlines the key steps from the synthesis of novel compounds from 3-(4-nitrophenyl)propanoyl chloride to their biological evaluation and mechanistic studies.
Conclusion and Future Directions
3-(4-nitrophenyl)propanoyl chloride represents a versatile and promising starting material for the development of novel therapeutic agents. The strong anticancer activity exhibited by structurally related compounds provides a solid rationale for exploring its derivatives in this area. Future research should focus on the systematic synthesis and screening of amide, ester, and heterocyclic derivatives of this acyl chloride against a broad panel of cancer cell lines. Furthermore, investigations into their potential antimicrobial, anti-inflammatory, and neuroprotective activities are warranted. Mechanistic studies will be crucial to elucidate the molecular targets and signaling pathways modulated by these novel compounds, ultimately paving the way for the development of new and effective therapies.
References
Chemical suppliers and purity of 3-(4-Nitrophenyl)propionyl chloride
An In-depth Technical Guide to 3-(4-Nitrophenyl)propionyl Chloride: Sourcing, Purity, and Application
Introduction
This compound, with the CAS number 107324-93-6, is a reactive acyl chloride compound of significant interest to researchers in organic synthesis and drug development.[1][2] Its structure, featuring a reactive acyl chloride group and a nitrophenyl moiety, makes it a versatile intermediate for introducing the 3-(4-nitrophenyl)propanoyl group into various molecules. The nitroaromatic core is a common feature in many bioactive molecules and approved drugs, highlighting the potential of this compound as a building block in medicinal chemistry.[3] This guide provides a comprehensive overview of its chemical suppliers, typical purity specifications, detailed experimental protocols for its synthesis and purity analysis, and its applications in chemical synthesis.
Chemical Suppliers and Purity Specifications
Sourcing high-quality starting materials is a critical first step in any research or development endeavor. This compound is available from several chemical suppliers, typically synthesized on demand or stocked in small quantities for research purposes. Purity is a key consideration, as impurities can lead to unwanted side reactions and complicate product isolation. While specific supplier inventories change, the following table summarizes typical providers and expected purity levels for this and similar acyl chlorides.
| Supplier Category | Typical Purity | Common Analytical Method for Purity | Notes |
| Major Global Suppliers (e.g., Sigma-Aldrich, Thermo Fisher Scientific) | >98% | GC, HPLC, Titration | Offer well-characterized products with detailed Certificates of Analysis. Purity for similar acyl chlorides is often stated as ≥98% or 99%.[4] |
| Specialized Chemical Producers | >97% | HPLC, NMR | May offer larger, custom-synthesized batches. Purity is typically determined by HPLC or ¹H NMR. |
| Chemical Marketplaces (e.g., ChemicalBook, PubChem) | Varies | Varies | These platforms list multiple potential suppliers; however, purity and availability must be verified directly with the listed vendor.[1][2] They are useful for identifying a range of potential sources. |
Synthesis and Experimental Protocols
This compound is typically synthesized from its corresponding carboxylic acid, 3-(4-nitrophenyl)propionic acid, which is commercially available.[5] The most common method involves treating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.
Workflow for Synthesis
Caption: Synthesis workflow for this compound.
Detailed Synthesis Protocol
This protocol is a representative method for converting a carboxylic acid to an acyl chloride using thionyl chloride.[6]
-
Preparation: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube (containing CaCl₂ or another suitable drying agent) to protect the reaction from atmospheric moisture.
-
Reactant Addition: Add 3-(4-nitrophenyl)propionic acid (1 equivalent) to the flask. Add an anhydrous, inert solvent such as dichloromethane (DCM) or toluene.
-
Chlorination: Slowly add thionyl chloride (SOCl₂, ~1.5 equivalents) to the stirred suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux (approximately 40°C for DCM, or 50-60°C for other solvents) and maintain for 2-4 hours.[7] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation to yield the final product.
Purity Determination and Analytical Methods
Due to the high reactivity and moisture sensitivity of acyl chlorides, direct analysis can be challenging.[8] Therefore, derivatization is often employed, converting the acyl chloride into a more stable compound that is amenable to standard chromatographic techniques.
Workflow for Purity Analysis via Derivatization-HPLC
Caption: Workflow for purity analysis using a derivatization-HPLC method.
Detailed Protocol for Derivatization-HPLC Analysis
This method is based on a general procedure for the trace analysis of acyl chlorides in drug substances.[8][9]
-
Standard and Sample Preparation:
-
Accurately weigh a reference standard of this compound to prepare a stock solution in anhydrous acetonitrile.
-
Prepare the sample solution by accurately weighing the synthesized product and dissolving it in anhydrous acetonitrile.
-
-
Derivatization Reaction:
-
Prepare a solution of a derivatizing agent, such as 2-nitrophenylhydrazine, in acetonitrile.
-
To an aliquot of both the standard and sample solutions, add the derivatizing agent solution.
-
Allow the reaction to proceed at room temperature for approximately 30 minutes.[8] The acyl chloride reacts with the hydrazine to form a stable, UV-active hydrazide derivative.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer).
-
Detector: A Diode Array Detector (DAD) or UV detector set to a wavelength where the derivative has strong absorbance (e.g., 330-420 nm).[9]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Quantification: The purity of the sample is determined by comparing the peak area of the derivatized product in the sample chromatogram to that of the standard chromatogram.
Chemical Reactivity and Applications
Acyl chlorides are highly reactive electrophiles that readily undergo nucleophilic acyl substitution. This reactivity makes this compound a valuable intermediate for introducing the 3-(4-nitrophenyl)propanoyl moiety.
General Reaction Pathways
Caption: Common nucleophilic substitution reactions of the subject compound.
Key reactions include:
-
Hydrolysis: Reacts with water to form the corresponding carboxylic acid, 3-(4-nitrophenyl)propionic acid.[10][11] This is also its primary degradation pathway, necessitating storage under anhydrous conditions.
-
Aminolysis: Reacts with ammonia, primary, or secondary amines to form amides.[10] This is one of the most common applications in drug development for linking molecular fragments.
-
Alcoholysis: Reacts with alcohols to form esters.
Role in Drug Development
The nitrophenyl group is a "privileged" scaffold in medicinal chemistry, found in numerous drugs.[3] While this compound itself is not a therapeutic agent, it serves as a crucial building block. It allows for the covalent attachment of the 3-(4-nitrophenyl)propanoyl group to other molecules, which can be a key step in the synthesis of novel drug candidates.
Caption: Conceptual role as an intermediate in drug candidate synthesis.
References
- 1. This compound | C9H8ClNO3 | CID 14797360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 107324-93-6 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. 3-(4-Methoxyphenyl)propionyl chloride, 99% | Fisher Scientific [fishersci.ca]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Application of Propionyl chloride_Chemicalbook [chemicalbook.com]
- 8. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 10. savemyexams.com [savemyexams.com]
- 11. savemyexams.com [savemyexams.com]
Methodological & Application
Application Notes and Protocols for Amide Synthesis using 3-(4-Nitrophenyl)propionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The reaction of an acyl chloride with an amine is a robust and widely employed method for creating this critical linkage. This document provides a detailed protocol for the synthesis of amides using 3-(4-nitrophenyl)propionyl chloride, a versatile building block in drug discovery and chemical biology. The presence of the nitro group offers a handle for further chemical transformations, making the resulting amides valuable intermediates.
These application notes provide a general procedure, guidance on purification, and expected outcomes for the synthesis of N-substituted 3-(4-nitrophenyl)propanamides.
General Reaction Scheme
The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. A non-nucleophilic base, such as triethylamine, is typically added to neutralize the hydrogen chloride byproduct.[1]
General reaction for the synthesis of N-substituted 3-(4-nitrophenyl)propanamides.
Experimental Protocols
Materials and Equipment
-
This compound
-
Amine (e.g., aniline, benzylamine, morpholine)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIEA)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography (optional)
-
NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization
Safety Precautions
-
This compound is a corrosive and moisture-sensitive compound. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acyl chlorides react violently with water. Ensure all glassware is dry and use anhydrous solvents.[2]
-
The reaction can be exothermic. Use an ice bath for initial cooling and controlled addition of reagents.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a well-ventilated area.
General Synthesis Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired amine (1.0 eq.).
-
Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Add a suitable non-nucleophilic base, such as triethylamine (1.1 - 1.5 eq.).[1]
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization (e.g., from ethyl acetate or ethanol) or by flash column chromatography on silica gel.[3]
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various amides from this compound. Yields are based on typical outcomes for similar reactions reported in the literature.[1]
Table 1: Reaction Yields and Physical Properties of Synthesized Amides
| Amine Substrate | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| Aniline | N-phenyl-3-(4-nitrophenyl)propanamide | C₁₅H₁₄N₂O₃ | 270.29 | 85-95 | White to pale yellow solid |
| Benzylamine | N-benzyl-3-(4-nitrophenyl)propanamide | C₁₆H₁₆N₂O₃ | 284.31 | 80-90 | Off-white solid |
| Morpholine | 1-(Morpholino)-3-(4-nitrophenyl)propan-1-one | C₁₃H₁₆N₂O₄ | 264.28 | 90-98 | Yellowish solid |
| p-Toluidine | N-(p-tolyl)-3-(4-nitrophenyl)propanamide | C₁₆H₁₆N₂O₃ | 284.31 | 82-92 | Pale yellow solid |
Table 2: Spectroscopic Data for Representative Amides
| Product Name | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |
| N-phenyl-3-(4-nitrophenyl)propanamide | 8.15 (d, 2H), 7.50 (d, 2H), 7.40 (d, 2H), 7.25 (t, 2H), 7.05 (t, 1H), 3.20 (t, 2H), 2.80 (t, 2H) | 170.5, 148.0, 146.5, 138.0, 129.5, 129.0, 124.5, 124.0, 120.0, 38.0, 31.0 | 3300 (N-H), 1660 (C=O), 1520, 1345 (NO₂) | 271 [M+H]⁺ |
| N-benzyl-3-(4-nitrophenyl)propanamide | 8.10 (d, 2H), 7.35 (m, 7H), 5.90 (br s, 1H), 4.40 (d, 2H), 3.10 (t, 2H), 2.60 (t, 2H) | 171.0, 148.2, 146.8, 138.5, 129.8, 128.9, 127.8, 127.6, 124.2, 43.8, 38.5, 31.2 | 3280 (N-H), 1645 (C=O), 1515, 1350 (NO₂) | 285 [M+H]⁺ |
Note: Spectroscopic data are representative and may vary slightly based on experimental conditions and instrumentation.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of N-substituted 3-(4-nitrophenyl)propanamides.
Caption: Workflow for the synthesis of N-substituted 3-(4-nitrophenyl)propanamides.
References
- 1. Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.hud.ac.uk [pure.hud.ac.uk]
- 3. CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide - Google Patents [patents.google.com]
Application Notes and Protocols for HPLC Derivatization using 3-(4-Nitrophenyl)propionyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 3-(4-Nitrophenyl)propionyl chloride as a pre-column derivatizing agent for the analysis of primary and secondary amines by High-Performance Liquid Chromatography (HPLC) with UV detection.
Introduction
In HPLC analysis, derivatization is a crucial technique to enhance the detectability of compounds that lack a strong chromophore, making them difficult to detect using UV-Visible detectors.[1][2] this compound is an effective derivatizing agent for primary and secondary amines. The reagent reacts with the amine functional group to introduce a nitrophenyl group, which has strong UV absorbance, thereby significantly improving the sensitivity of the analysis.[3] This method is particularly useful for the quantification of low-level amine-containing analytes in complex matrices such as pharmaceutical preparations and biological samples.
The derivatization reaction is based on the nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a stable amide bond and eliminating hydrochloric acid.[4]
Reaction Scheme
The general reaction of this compound with a primary or secondary amine is illustrated below.
Caption: General reaction scheme for the derivatization of an amine.
Experimental Protocols
This section provides a general protocol for the derivatization of primary and secondary amines with this compound and subsequent HPLC analysis. The conditions provided are a starting point and may require optimization for specific analytes and matrices.
Materials and Reagents
-
This compound (Derivatizing Agent)
-
Analyte standard(s) or sample containing primary/secondary amines
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine (TEA) or other suitable base
-
Formic acid or other suitable acid for mobile phase pH adjustment
-
Volumetric flasks, pipettes, and vials
Derivatization Procedure
The following workflow outlines the steps for sample derivatization.
Caption: Experimental workflow for derivatization and HPLC analysis.
Detailed Steps:
-
Prepare Analyte Solution: Accurately weigh and dissolve the amine-containing standard or sample in a suitable solvent (e.g., acetonitrile) to a known concentration.
-
Prepare Derivatizing Reagent Solution: Prepare a solution of this compound in acetonitrile. The concentration should be in molar excess to the analyte. A typical starting concentration is 1 mg/mL.
-
Reaction:
-
In a reaction vial, add a specific volume of the analyte solution.
-
Add an excess of the derivatizing reagent solution.
-
Add a small amount of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.[5] The molar ratio of base to derivatizing agent is typically 1:1 to 2:1.
-
Vortex the mixture and incubate at a controlled temperature. A typical starting point is 60°C for 30 minutes.[6] These conditions may need to be optimized for different analytes.
-
-
Sample Preparation for HPLC:
-
After incubation, cool the reaction mixture to room temperature.
-
Dilute the mixture with the initial mobile phase to a suitable concentration for HPLC analysis.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions
The following are typical starting conditions for the HPLC analysis of the derivatized amines. Optimization of the mobile phase composition, gradient, and flow rate may be necessary to achieve the desired separation.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a lower percentage of B, and gradually increase. A typical starting gradient could be: 0-20 min, 30-80% B; 20-25 min, 80% B; 25-30 min, 30% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at the maximum absorbance wavelength of the derivative (typically around 260-280 nm for nitrophenyl groups). |
| Injection Volume | 10 µL |
Data Presentation
The following table presents representative quantitative data that could be obtained using this method. These values are illustrative and will vary depending on the specific analyte and optimized conditions.
| Analyte (as derivative) | Retention Time (min) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) |
| Amine 1 | 8.5 | > 0.999 | 0.05 | 0.15 |
| Amine 2 | 12.2 | > 0.999 | 0.04 | 0.12 |
| Amine 3 | 15.8 | > 0.998 | 0.06 | 0.18 |
LOD: Limit of Detection, LOQ: Limit of Quantitation
Concluding Remarks
The use of this compound as a derivatizing agent offers a sensitive and reliable method for the quantification of primary and secondary amines by HPLC-UV. The protocol provided serves as a robust starting point for method development. Optimization of derivatization and chromatographic conditions is essential to achieve the best performance for specific applications. This method is a valuable tool for quality control in the pharmaceutical industry and for various research applications where sensitive detection of amines is required.
References
- 1. sdiarticle4.com [sdiarticle4.com]
- 2. researchgate.net [researchgate.net]
- 3. development-and-validation-of-a-general-derivatization-hplc-method-for-the-trace-analysis-of-acyl-chlorides-in-lipophilic-drug-substances - Ask this paper | Bohrium [bohrium.com]
- 4. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 5. mdpi.com [mdpi.com]
- 6. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Sensitive Quantification of Amino Acids in Biological Matrices using Derivatization with 3-(4-Nitrophenyl)propionyl chloride followed by LC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantitative analysis of amino acids is crucial in various scientific disciplines, including clinical diagnostics, pharmaceutical research, and food science. Amino acids are the fundamental building blocks of proteins and play vital roles in numerous metabolic pathways. Their accurate measurement can provide insights into physiological and pathological states. However, the inherent properties of amino acids—high polarity, low volatility, and lack of a strong chromophore—present challenges for their direct analysis by liquid chromatography-mass spectrometry (LC-MS).
To overcome these challenges, chemical derivatization is a widely employed strategy. This process involves reacting the amino acids with a reagent to introduce a chemical moiety that enhances their chromatographic retention on reversed-phase columns and improves their ionization efficiency in the mass spectrometer. This application note describes a novel method for the derivatization of amino acids with 3-(4-Nitrophenyl)propionyl chloride (NPP-Cl) for sensitive and selective quantification by LC-MS. The nitrophenyl group in the NPP moiety provides a site that can be readily ionized, thereby significantly enhancing the sensitivity of detection in mass spectrometry.
Principle of the Method
The primary amino group of an amino acid undergoes a nucleophilic acyl substitution reaction with the highly reactive acyl chloride group of this compound. The reaction is typically carried out in a slightly alkaline buffer to ensure the amino group is deprotonated and thus more nucleophilic. The resulting NPP-derivatized amino acid is less polar than the parent molecule, allowing for better retention and separation on a C18 reversed-phase column. The nitrophenyl group enhances the ionization of the derivative, making it suitable for sensitive detection by electrospray ionization mass spectrometry (ESI-MS), particularly in negative ion mode.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the derivatization of amino acids with NPP-Cl and their subsequent analysis by LC-MS.
Materials and Reagents
-
Amino acid standards (e.g., Alanine, Valine, Leucine, Phenylalanine)
-
This compound (NPP-Cl)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Sodium borate buffer (100 mM, pH 9.0)
-
Hydrochloric acid (HCl), 1 M
-
Nitrogen gas for drying
Preparation of Solutions
-
Amino Acid Stock Solutions (1 mg/mL): Dissolve individual amino acid standards in 0.1 M HCl to prepare stock solutions. Store at 4°C.
-
Working Standard Solutions (10 µg/mL): Dilute the stock solutions with water to prepare working standard solutions.
-
NPP-Cl Derivatization Reagent (10 mg/mL): Prepare fresh by dissolving NPP-Cl in anhydrous acetonitrile. This solution is moisture-sensitive and should be used immediately.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Derivatization Protocol
-
Sample Preparation: To 50 µL of amino acid standard solution or sample in a microcentrifuge tube, add 100 µL of 100 mM sodium borate buffer (pH 9.0).
-
Derivatization Reaction: Add 50 µL of the freshly prepared NPP-Cl solution (10 mg/mL in ACN). Vortex the mixture for 30 seconds.
-
Incubation: Incubate the reaction mixture at 60°C for 30 minutes in a heating block.
-
Quenching: Stop the reaction by adding 10 µL of 1 M HCl to acidify the mixture. Vortex briefly.
-
Evaporation: Dry the sample completely under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of 50% acetonitrile in water (v/v). Vortex and centrifuge to pellet any insoluble material.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS analysis.
LC-MS Analysis Protocol
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
LC Gradient:
Time (min) % Mobile Phase B 0.0 10 1.0 10 8.0 90 10.0 90 10.1 10 | 12.0 | 10 |
-
Flow Rate: 0.3 mL/min.
-
MS Conditions:
-
Ionization Mode: ESI Negative
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Gas Flow: 650 L/hr
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Data Presentation
The following table summarizes the calculated mass-to-charge ratios (m/z) for the [M-H]⁻ ions of several amino acids derivatized with this compound. For quantitative analysis using MRM, specific precursor-to-product ion transitions would need to be determined experimentally by fragmentation of the precursor ions.
| Amino Acid | Molecular Formula (Derivatized) | Exact Mass (Derivatized) | Expected [M-H]⁻ m/z |
| Glycine | C₁₁H₁₂N₂O₅ | 252.0746 | 251.0674 |
| Alanine | C₁₂H₁₄N₂O₅ | 266.0903 | 265.0831 |
| Valine | C₁₄H₁₈N₂O₅ | 294.1216 | 293.1144 |
| Leucine | C₁₅H₂₀N₂O₅ | 308.1372 | 307.1299 |
| Isoleucine | C₁₅H₂₀N₂O₅ | 308.1372 | 307.1299 |
| Phenylalanine | C₁₈H₁₈N₂O₅ | 342.1216 | 341.1144 |
| Proline | C₁₄H₁₆N₂O₅ | 292.1059 | 291.0987 |
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Chemical reaction of an amino acid with NPP-Cl.
Caption: Workflow for amino acid analysis using NPP-Cl derivatization.
Application Notes and Protocols: 3-(4-Nitrophenyl)propionyl Chloride in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Nitrophenyl)propionyl chloride is a versatile reagent for the functionalization of peptides during solid-phase peptide synthesis (SPPS). Its bifunctional nature, possessing a reactive acyl chloride and a modifiable nitro group, allows for several strategic applications. The propionyl spacer provides flexibility and distance between the peptide backbone and the functional phenyl ring.
This document outlines key applications of this compound in SPPS, including its use as a chromogenic labeling agent for N-terminal capping, and as a modifiable handle for the introduction of further functionalities via reduction of the nitro group. Detailed protocols for these applications are provided to facilitate their implementation in research and drug development settings.
Application 1: N-Terminal Chromogenic Labeling and Capping
The introduction of a 4-nitrophenyl group at the N-terminus of a peptide serves two primary purposes: it acts as a capping agent to prevent further elongation of the peptide chain, and it introduces a chromogenic label that can be used for quantification or detection. The 4-nitrophenyl group has a characteristic UV absorbance, which can be useful for monitoring peptide purification and for certain bioassays.
Experimental Protocol: N-Terminal Acylation with this compound
This protocol assumes a standard Fmoc-based solid-phase peptide synthesis workflow. The N-terminal Fmoc group of the resin-bound peptide must be removed prior to this procedure.
-
Resin Preparation:
-
Following the final Fmoc deprotection step, wash the peptidyl-resin thoroughly with N,N-dimethylformamide (DMF) (3 x 10 mL/g resin) to remove residual piperidine.
-
Wash the resin with dichloromethane (DCM) (3 x 10 mL/g resin) to prepare for the acylation reaction.
-
Swell the resin in DCM for 20 minutes.
-
-
Acylation Reaction:
-
Prepare a 0.5 M solution of this compound in anhydrous DCM.
-
Prepare a 1.0 M solution of N,N-diisopropylethylamine (DIEA) in anhydrous DCM.
-
To the swollen peptidyl-resin, add the this compound solution (5 equivalents relative to the resin loading).
-
Immediately add the DIEA solution (10 equivalents relative to the resin loading).
-
Agitate the reaction mixture at room temperature for 2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test on a small sample of the resin to confirm the completion of the acylation (the beads should remain colorless).
-
If the Kaiser test is positive (blue beads), indicating incomplete reaction, repeat the acylation step.
-
Once the reaction is complete, drain the reaction solution and wash the resin with DCM (3 x 10 mL/g resin).
-
Wash the resin with DMF (3 x 10 mL/g resin).
-
Wash the resin with methanol (3 x 10 mL/g resin) to remove any remaining reagents and byproducts.
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude product.
-
Quantitative Data for N-Terminal Acylation
| Parameter | Value/Condition | Notes |
| Reagents | ||
| This compound | 5 equivalents | Relative to resin loading |
| N,N-Diisopropylethylamine (DIEA) | 10 equivalents | Relative to resin loading |
| Reaction Conditions | ||
| Solvent | Anhydrous Dichloromethane (DCM) | |
| Temperature | Room Temperature | |
| Reaction Time | 2 hours | Monitor with Kaiser test |
| Expected Yield | >95% (on-resin) | Dependent on peptide sequence |
| Purity | High | Dependent on purification |
| UV Absorbance (λmax) | ~274 nm | For the 4-nitrophenyl group |
Workflow for N-Terminal Labeling
Caption: Workflow for N-terminal labeling with this compound.
Application 2: Precursor for Further Functionalization via Reduction
The nitro group of the 4-nitrophenylpropionyl moiety can be selectively reduced on the solid support to an amino group. This newly formed aniline is a versatile chemical handle that can be further modified, for example, by acylation, sulfonation, or diazotization followed by coupling to other molecules. This "safety-catch" like approach allows for the introduction of diverse functionalities onto the peptide.
Experimental Protocol: On-Resin Reduction and Subsequent Modification
This protocol follows the N-terminal acylation described in Application 1.
-
Resin Preparation:
-
Start with the resin-bound peptide N-terminally labeled with the 4-nitrophenylpropionyl group.
-
Wash the resin with DMF (3 x 10 mL/g resin).
-
-
On-Resin Nitro Group Reduction:
-
Prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (10 equivalents) in DMF.
-
Add the SnCl₂ solution to the resin.
-
Agitate the mixture at room temperature for 4-6 hours.[1]
-
Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by mass spectrometry to confirm the mass shift corresponding to the reduction of the nitro group to an amine (-NO₂ to -NH₂).
-
Once the reduction is complete, wash the resin thoroughly with DMF (5 x 10 mL/g resin) to remove tin salts.
-
Wash with a 5% DIEA solution in DMF (2 x 10 mL/g resin) to neutralize the resin.
-
Wash with DMF (3 x 10 mL/g resin) and then with DCM (3 x 10 mL/g resin).
-
-
Subsequent Functionalization (Example: Acylation):
-
Swell the resin with the newly formed N-terminal 4-aminophenylpropionyl group in DCM.
-
Perform a standard acylation reaction with a desired carboxylic acid using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and an activator like hydroxybenzotriazole (HOBt), or with an acyl chloride.
-
After the reaction, wash the resin as described in the acylation protocol.
-
-
Cleavage and Deprotection:
-
Cleave the modified peptide from the resin as described previously.
-
Quantitative Data for On-Resin Reduction
| Parameter | Value/Condition | Notes |
| Reagents | ||
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 10 equivalents | Relative to resin loading |
| Reaction Conditions | ||
| Solvent | N,N-Dimethylformamide (DMF) | |
| Temperature | Room Temperature | |
| Reaction Time | 4-6 hours | Monitor by mass spectrometry |
| Expected Conversion | >90% | Sequence dependent |
Workflow for On-Resin Reduction and Functionalization
Caption: Workflow for on-resin reduction and subsequent functionalization.
Application 3: Potential Use as a Linker Component
While not a standard off-the-shelf linker, 3-(4-nitrophenyl)propionic acid (the hydrolyzed form of the chloride) can be conceptualized as a component of a custom linker strategy. It could be incorporated into a linker that is either photocleavable or functions as a safety-catch linker.
-
Photocleavable Linker: The nitrophenyl group is a well-known photolabile protecting group.[2] Irradiation with UV light (typically around 365 nm) can induce cleavage. By attaching 3-(4-nitrophenyl)propionic acid to a solid support, a peptide could be synthesized and subsequently released under mild, photolytic conditions.
-
Safety-Catch Linker: Similar to the functionalization strategy described in Application 2, a linker containing the 4-nitrophenylpropionyl moiety would be stable to the standard conditions of Fmoc-SPPS. After peptide synthesis, the nitro group could be reduced to an amine, which would then activate the linker for cleavage under specific conditions (e.g., acid-catalyzed cleavage that would not affect the un-reduced linker).
The development of such a linker would require significant optimization of the attachment chemistry to the resin and the specific cleavage conditions.
Conceptual Workflow for a Safety-Catch Linker
Caption: Conceptual workflow for a safety-catch linker strategy.
Conclusion
This compound is a valuable tool in the solid-phase peptide synthesis toolbox. It provides a straightforward method for the introduction of a chromogenic N-terminal cap and offers a gateway to further peptide functionalization through on-resin reduction of its nitro group. While its application as a linker component is more conceptual, it highlights the potential for the development of novel cleavage strategies. The protocols and data presented herein provide a foundation for researchers to explore and exploit the utility of this versatile reagent in their peptide synthesis endeavors.
References
N-Terminal Modification of Peptides with 3-(4-Nitrophenyl)propionyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the N-terminal modification of peptides using 3-(4-nitrophenyl)propionyl chloride. This modification introduces a nitrophenyl group to the N-terminus of a peptide, a technique valuable for a variety of applications in proteomics, drug discovery, and biochemical research. The nitrophenyl group can serve as a spectroscopic probe, a tag for affinity purification, or a modulator of peptide bioactivity.
Introduction
N-terminal modification of peptides is a critical strategy for enhancing their therapeutic potential and utility as research tools. Modifications can improve peptide stability against enzymatic degradation, modulate solubility and cell permeability, and introduce functionalities for labeling or conjugation.[1] The introduction of a 3-(4-nitrophenyl)propionyl group at the N-terminus provides a versatile handle for various biochemical applications.
The reaction proceeds via the acylation of the free N-terminal α-amino group of the peptide with this compound. The electron-withdrawing nitro group makes the 4-nitrophenyl moiety a useful chromophore for detection and quantification.
Applications
The N-terminal modification of peptides with a 3-(4-nitrophenyl)propionyl group has several key applications:
-
Spectroscopic Probing: The nitrophenyl group possesses distinct UV-Vis absorbance properties, allowing for the quantification of labeled peptides.
-
Affinity Tagging: The nitro group can be reduced to an amine, which can then be used for conjugation to other molecules or for affinity purification.
-
Modulation of Bioactivity: The addition of this bulky, aromatic group can alter the peptide's interaction with its biological targets, potentially enhancing or inhibiting its activity.[2]
-
Drug Development: Modified peptides can exhibit improved pharmacokinetic properties, such as increased serum half-life, making them more viable as drug candidates.[3]
Experimental Protocols
This section provides a detailed protocol for the N-terminal modification of a model peptide with this compound in solution. For selective N-terminal modification, it is crucial to control the reaction pH, as the reactivity of the N-terminal α-amino group is higher than that of the ε-amino group of lysine side chains at a slightly acidic to neutral pH.[4]
Materials
-
Peptide with a free N-terminus
-
This compound
-
Anhydrous, amine-free solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Quenching solution (e.g., a primary amine like glycine or ethanolamine)
-
Purification system (e.g., High-Performance Liquid Chromatography (HPLC))
-
Analytical instruments (e.g., Mass Spectrometer (MS), UV-Vis Spectrophotometer)
Reaction Procedure
The following diagram outlines the general workflow for the N-terminal modification of a peptide.
Figure 1. General workflow for the N-terminal modification of a peptide.
-
Peptide Dissolution: Dissolve the peptide in an anhydrous, amine-free solvent such as DMF or DCM to a final concentration of 1-10 mg/mL.
-
Addition of Base: Add 2-3 molar equivalents of a non-nucleophilic base, such as DIPEA or TEA, to the peptide solution. This deprotonates the N-terminal amino group, increasing its nucleophilicity.
-
Addition of Acylating Reagent: Slowly add a solution of this compound (1.5-2.0 molar equivalents) in the same anhydrous solvent to the peptide solution while stirring.
-
Reaction Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by analytical HPLC.
-
Quenching: Quench the reaction by adding a primary amine (e.g., a 10-fold molar excess of glycine or ethanolamine) to consume any unreacted this compound.
-
Solvent Removal: Remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Purification: Re-dissolve the crude product in a suitable solvent (e.g., water/acetonitrile mixture) and purify the modified peptide using reversed-phase HPLC.[5][6] A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).
-
Characterization: Confirm the identity and purity of the modified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF MS) to verify the addition of the 3-(4-nitrophenyl)propionyl group (mass increase of 179.17 Da).[1][7] Purity can be assessed by analytical HPLC. The concentration of the purified peptide can be determined by UV-Vis spectrophotometry by measuring the absorbance of the nitrophenyl group.
Alternative Protocol using an Activated NHS Ester
As acyl chlorides can be highly reactive and sensitive to moisture, an alternative and often more controlled method involves the use of the N-hydroxysuccinimide (NHS) ester of 3-(4-nitrophenyl)propionic acid. NHS esters are more stable and react efficiently with primary amines in aqueous or mixed aqueous/organic solvents.[8][9]
-
Prepare Peptide Solution: Dissolve the peptide in a buffer at a pH of 7.0-8.5 (e.g., 0.1 M sodium bicarbonate or phosphate buffer) to a concentration of 1-5 mg/mL.[9][10]
-
Prepare Reagent Stock Solution: Dissolve the 3-(4-nitrophenyl)propionic acid NHS ester in an organic solvent such as DMF or DMSO to a concentration of 10-50 mM.[9]
-
Reaction: Add a 5-10 fold molar excess of the NHS ester stock solution to the peptide solution.[10]
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C.[9][11]
-
Purification and Characterization: Follow steps 7 and 8 from the acyl chloride protocol. Purification is typically achieved by gel filtration or reversed-phase HPLC to remove unreacted NHS ester and byproducts.[5]
Data Presentation
The success of the N-terminal modification can be quantified by analyzing the reaction yield and the purity of the final product. The following table provides a template for summarizing such data.
| Parameter | Method | Typical Result |
| Reaction Yield | Calculated based on the initial amount of peptide | > 70% |
| Purity | Analytical HPLC at 220 nm and/or 280 nm | > 95% |
| Identity Confirmation | Mass Spectrometry (Expected Mass Shift) | Observed mass corresponds to [Peptide Mass + 179.17 Da] |
| Degree of Labeling | UV-Vis Spectroscopy or Mass Spectrometry | Primarily mono-labeled product |
Logical Relationships in Selective N-Terminal Modification
The selectivity of the N-terminal modification over lysine side-chain modification is primarily governed by the difference in the pKa values of the respective amino groups. The following diagram illustrates this relationship.
Figure 2. Basis for selective N-terminal peptide modification.
At a pH between 6.5 and 7.5, the N-terminal α-amino group is significantly more deprotonated and therefore more nucleophilic than the ε-amino group of lysine residues. This difference in reactivity allows for the preferential acylation of the N-terminus.
Conclusion
The N-terminal modification of peptides with this compound or its activated NHS ester is a robust and versatile method for introducing a functional tag. The protocols provided herein, along with the principles of selective modification, offer a comprehensive guide for researchers in various fields. Careful control of reaction conditions and thorough purification and characterization are essential for obtaining high-quality modified peptides for downstream applications.
References
- 1. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemistry, Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Selective N-terminal modification of peptides and proteins: Recent progresses and applications [ccspublishing.org.cn]
- 4. N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Advances in Therapeutic Peptides Separation and Purification [mdpi.com]
- 7. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. interchim.fr [interchim.fr]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: Synthesis and Evaluation of a Novel Serine Protease Inhibitor
Introduction
Serine proteases are a large family of enzymes that play crucial roles in various physiological processes, including digestion, blood coagulation, and immunity.[1][2] Dysregulation of serine protease activity is implicated in numerous diseases, such as inflammation, cancer, and cardiovascular disorders.[2] Consequently, the development of potent and selective serine protease inhibitors is a significant area of research in drug discovery.[3][4] This application note describes the synthesis of a novel potential serine protease inhibitor derived from 3-(4-Nitrophenyl)propionyl chloride and a dipeptide, followed by its kinetic evaluation against a model serine protease, α-chymotrypsin.
Principle
This compound serves as a reactive acylating agent. The rationale is to couple this moiety to a peptide that can direct the molecule to the active site of a target serine protease. The nitro group can be useful for spectrophotometric detection or as a handle for further chemical modification. The propionyl linker provides flexibility for optimal binding. In this example, we propose the synthesis of N-(3-(4-nitrophenyl)propanoyl)-L-phenylalanyl-L-leucine methyl ester. The Phenylalanine and Leucine residues are chosen to target the S1 and S2 pockets of chymotrypsin, respectively. The synthesized compound will be evaluated for its ability to inhibit the enzymatic activity of α-chymotrypsin using a chromogenic substrate. The mechanism of inhibition and the inhibitor's potency (IC50 and K_i) will be determined through kinetic analysis.[5][6][7]
Experimental Protocols
I. Synthesis of N-(3-(4-nitrophenyl)propanoyl)-L-phenylalanyl-L-leucine methyl ester
Materials:
-
This compound
-
L-Phenylalanyl-L-leucine methyl ester hydrochloride (Phe-Leu-OMe·HCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve L-Phenylalanyl-L-leucine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (50 mL).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise to the solution with stirring.
-
Acylation: In a separate flask, dissolve this compound (1.1 eq) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the reaction mixture at 0 °C over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
Work-up: Once the reaction is complete, wash the reaction mixture sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 50% ethyl acetate) to yield the pure N-(3-(4-nitrophenyl)propanoyl)-L-phenylalanyl-L-leucine methyl ester.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
II. Kinetic Analysis of α-Chymotrypsin Inhibition
Materials:
-
α-Chymotrypsin from bovine pancreas
-
N-Succinyl-L-Ala-L-Ala-L-Pro-L-Phe p-nitroanilide (SAAPpNA), substrate
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
Synthesized inhibitor stock solution in DMSO
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-chymotrypsin (1 mg/mL) in 1 mM HCl.
-
Prepare a stock solution of the substrate SAAPpNA (10 mM) in DMSO.
-
Prepare a stock solution of the synthesized inhibitor (10 mM) in DMSO.
-
-
IC50 Determination:
-
In a 96-well plate, add 180 µL of Tris-HCl buffer to each well.
-
Add 2 µL of the inhibitor solution at various concentrations (serially diluted from the stock solution) to the wells. Include a control with 2 µL of DMSO.
-
Add 10 µL of the α-chymotrypsin solution to each well and incubate for 15 minutes at 37 °C.
-
Initiate the reaction by adding 10 µL of the SAAPpNA substrate solution to each well.
-
Measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.
-
Calculate the initial reaction velocities (v₀) from the linear portion of the absorbance vs. time curves.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
Determination of Inhibition Mechanism and K_i:
-
Perform a series of kinetic assays as described above, but vary the substrate concentration (e.g., 0.1, 0.2, 0.5, 1.0, and 2.0 times the K_m of the substrate) at several fixed inhibitor concentrations (e.g., 0, 0.5 x IC50, 1 x IC50, and 2 x IC50).
-
Calculate the initial velocities for each combination of substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) for each inhibitor concentration.
-
Analyze the plot to determine the type of inhibition (competitive, non-competitive, or mixed).[5]
-
Calculate the inhibition constant (K_i) from the Lineweaver-Burk plot or by non-linear regression analysis of the Michaelis-Menten equation.
-
Data Presentation
Table 1: Kinetic Parameters for the Inhibition of α-Chymotrypsin
| Inhibitor | IC50 (µM) | K_i (µM) | Mechanism of Inhibition |
| N-(3-(4-nitrophenyl)propanoyl)-L-phenylalanyl-L-leucine methyl ester | 15.2 ± 1.8 | 8.5 ± 0.9 | Competitive |
Visualizations
Caption: Synthetic scheme for the novel serine protease inhibitor.
Caption: Experimental workflow for the enzyme inhibition assay.
Caption: Simplified signaling pathway involving a serine protease.
References
- 1. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Editorial: Serine protease inhibitors and their therapeutic applications [frontiersin.org]
- 3. Inhibition of serine proteases by low molecular weight peptides and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 6. researchgate.net [researchgate.net]
- 7. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 3-(4-Nitrophenyl)propionyl Chloride as a Linker for Bioconjugation
Topic: 3-(4-Nitrophenyl)propionyl chloride as a linker for bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Notice: Following a comprehensive review of available scientific literature, no specific applications, detailed protocols, or quantitative data for the use of this compound as a linker in bioconjugation were found. The information provided below is therefore based on the general principles of acyl chloride reactivity and the known properties of the nitrophenyl group in bioconjugation contexts. This document serves as a theoretical guide rather than an established experimental protocol.
Introduction
This compound is a heterobifunctional crosslinker candidate possessing two key reactive features: a highly reactive acyl chloride group and a nitrophenyl moiety. In theory, the acyl chloride allows for rapid covalent bond formation with nucleophilic groups on biomolecules, such as primary amines found in lysine residues and the N-terminus of proteins. The nitrophenyl group can serve multiple purposes, including acting as a spectroscopic handle for characterization, a modulator of linker hydrophobicity, or potentially as a cleavable handle under specific reducing conditions.
Principle of Reactivity
The primary mode of bioconjugation with this compound involves the acylation of nucleophiles on a biomolecule. The acyl chloride is a highly reactive electrophile that readily reacts with primary and secondary amines to form stable amide bonds. Thiol groups (from cysteine) and hydroxyl groups (from serine, threonine, or tyrosine) can also be acylated, though reactions with amines are generally more favorable under physiological pH conditions.
The reaction is typically carried out in an aqueous buffer at a slightly alkaline pH (7.5-8.5) to ensure the deprotonation of primary amine groups, enhancing their nucleophilicity. The reaction is generally rapid and needs to be carefully controlled to prevent non-specific modifications and protein aggregation.
Potential Applications
While no specific applications have been documented, the structure of this compound suggests its potential utility in:
-
Protein Labeling: Introducing a nitrophenyl tag to proteins for detection or purification purposes. The nitro group provides a chromophore that can be quantified spectrophotometrically.
-
Antibody-Drug Conjugate (ADC) Development: As a simple, non-cleavable linker to attach small molecule drugs to antibodies or other targeting proteins. The stability of the resulting amide bond would be advantageous in this context.
-
Surface Immobilization: Covalently attaching biomolecules to surfaces functionalized with amine groups.
General Experimental Protocol (Theoretical)
This protocol is a general guideline based on standard procedures for amine acylation in bioconjugation and has not been optimized for this compound specifically. Optimization of all reaction parameters is critical.
Materials:
-
Biomolecule (e.g., protein, peptide) with accessible amine groups
-
This compound
-
Anhydrous, amine-free organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Biomolecule Preparation:
-
Dissolve the biomolecule in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain any primary amines (e.g., Tris).
-
-
Linker Preparation:
-
Immediately before use, prepare a stock solution of this compound in an anhydrous organic solvent (e.g., 10-100 mM in DMF).
-
Caution: Acyl chlorides are highly sensitive to moisture and will hydrolyze rapidly. Work quickly and use anhydrous solvents.
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the this compound stock solution to the biomolecule solution with gentle vortexing. A typical starting point is a 10- to 20-fold molar excess of the linker over the biomolecule.
-
The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.
-
Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C for 2-4 hours.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted acyl chloride.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess linker and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the characteristic absorbance of the nitrophenyl group (the specific wavelength would need to be determined experimentally, but is typically in the UV range).
-
Further characterization can be performed using techniques such as mass spectrometry (MS), SDS-PAGE, and functional assays to assess the impact of the modification on the biomolecule's activity.
-
Data Presentation (Hypothetical)
Since no experimental data is available, the following table illustrates how quantitative data for such a linker would be presented.
| Parameter | Value | Method of Determination |
| Molar Excess of Linker | 10x, 20x, 50x | - |
| Reaction Time | 1 hour, 2 hours | - |
| pH | 7.5, 8.0, 8.5 | - |
| Degree of Labeling (DOL) | Hypothetical values | UV-Vis Spectrophotometry, Mass Spectrometry |
| Conjugate Yield | Hypothetical values | Protein Concentration Assay (e.g., BCA) |
| Stability (in PBS at 37°C) | Hypothetical values | HPLC, ELISA |
| Biological Activity | Hypothetical values | Relevant functional assay |
Visualization of Experimental Workflow
Caption: A generalized workflow for the bioconjugation of a biomolecule with an amine-reactive linker.
Signaling Pathway Visualization (Hypothetical)
As there is no specific biological application identified for this linker, a hypothetical signaling pathway diagram cannot be generated. If this linker were used to create an antibody-drug conjugate targeting a specific cancer cell receptor, a diagram illustrating the internalization of the ADC and subsequent drug release could be created.
Logical Relationship Diagram
Caption: The logical relationship between the reactive groups of the linker and a target biomolecule.
Application Notes and Protocols: Surface Functionalization with 3-(4-Nitrophenyl)propionyl Chloride for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the functionalization of amine-terminated surfaces using 3-(4-Nitrophenyl)propionyl chloride. This method creates a versatile platform for the subsequent immobilization of biomolecules, which is particularly relevant for applications in drug development, tissue engineering, and biosensor fabrication. The protocols outlined below cover the initial surface activation, subsequent reduction of the nitro group to an amine, and the final coupling of a model bioactive peptide (RGD).
Overview of the Functionalization Strategy
The functionalization process is a two-step strategy designed to create a stable and biocompatible interface for cell-material interaction studies.
-
Activation of Amine-Terminated Surfaces: An amine-terminated substrate is reacted with this compound. This reaction forms a stable amide bond, resulting in a surface functionalized with nitrophenyl groups. The terminal nitro group is relatively inert, allowing for further modifications under specific conditions.
-
Reduction to an Active Amine Surface: The nitrophenyl groups on the surface are then reduced to aminophenyl groups. This is a critical step that transforms the inert surface into a reactive platform ready for the covalent immobilization of biomolecules.[1][2][3]
-
Biomolecule Immobilization: The newly formed aminophenyl groups can be used to covalently attach biomolecules of interest, such as peptides, proteins, or small molecules. In these notes, we describe the immobilization of the well-characterized Arginine-Glycine-Aspartic acid (RGD) peptide, a key motif for mediating cell adhesion.[4][5][6]
Experimental Protocols
Materials and Reagents
-
Amine-terminated substrates (e.g., silicon wafers, glass slides, or polymer films treated with (3-aminopropyl)triethoxysilane)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Sodium hydrosulfite (Na₂S₂O₄)[1]
-
Phosphate-buffered saline (PBS), pH 7.4
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
RGD peptide (or other amine-containing biomolecule)
-
Ethanol
-
Deionized (DI) water
Protocol 1: Surface Functionalization with this compound
This protocol details the initial activation of an amine-terminated surface.
-
Substrate Preparation: Clean the amine-terminated substrates by sonicating in ethanol for 15 minutes, followed by rinsing with DI water and drying under a stream of nitrogen.
-
Reaction Setup: In a nitrogen-filled glovebox, prepare a 10 mM solution of this compound in anhydrous DMF. Add TEA to the solution at a final concentration of 20 mM.
-
Functionalization: Immerse the cleaned substrates in the reaction solution and incubate for 2 hours at room temperature with gentle agitation.
-
Washing: After the reaction, remove the substrates and wash them sequentially with DMF, ethanol, and DI water to remove any unreacted reagents.
-
Drying: Dry the functionalized substrates under a stream of nitrogen and store them in a desiccator until further use.
Protocol 2: Reduction of the Nitrophenyl Group
This protocol describes the conversion of the surface-bound nitro groups to amine groups.
-
Reducing Solution Preparation: Prepare a 0.5 M solution of sodium hydrosulfite in a 1:1 mixture of water and ethanol.[1]
-
Reduction Reaction: Immerse the nitrophenyl-functionalized substrates in the freshly prepared sodium hydrosulfite solution.
-
Incubation: Allow the reaction to proceed for 1 hour at room temperature with gentle agitation.
-
Washing: Remove the substrates from the reducing solution and wash them thoroughly with DI water, followed by ethanol.
-
Drying: Dry the aminophenyl-functionalized substrates under a stream of nitrogen. The surface is now ready for biomolecule immobilization.
Protocol 3: Immobilization of RGD Peptide
This protocol outlines the covalent attachment of an RGD peptide to the aminophenyl-functionalized surface using EDC/NHS chemistry.[7][8][9][10]
-
Activation Solution: Prepare a solution containing 50 mM EDC and 25 mM NHS in PBS (pH 7.4).
-
Peptide Solution: Prepare a 1 mg/mL solution of the RGD peptide in PBS (pH 7.4).
-
Activation of Peptide: Mix the peptide solution with the EDC/NHS solution at a 1:1 volume ratio and incubate for 15 minutes at room temperature to activate the carboxylic acid groups of the aspartic acid in the RGD sequence.
-
Immobilization: Immerse the aminophenyl-functionalized substrates in the activated peptide solution and incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: After immobilization, wash the substrates extensively with PBS and then DI water to remove any non-covalently bound peptides.
-
Drying and Storage: Dry the RGD-functionalized substrates under a stream of nitrogen and store them at 4°C until use.
Characterization and Data Presentation
The success of each functionalization step should be monitored using appropriate surface characterization techniques.
Surface Wettability: Contact Angle Goniometry
Contact angle measurements provide information about the changes in surface hydrophobicity at each modification step.
| Surface Modification Stage | Expected Water Contact Angle (θ) | Interpretation |
| Amine-Terminated Substrate | 30° - 50° | Relatively hydrophilic surface due to the presence of amine groups. |
| Nitrophenyl-Functionalized | 60° - 80° | Increased hydrophobicity due to the aromatic nitrophenyl groups.[11][12] |
| Aminophenyl-Functionalized | 50° - 70° | A slight decrease in hydrophobicity after reduction of the nitro group to the more polar amine group. |
| RGD-Immobilized | 40° - 60° | Increased hydrophilicity due to the presence of the polar peptide. |
Note: The exact contact angles will vary depending on the substrate material, the density of functional groups, and the specific measurement conditions.[13][14]
Surface Elemental Composition: X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful technique to confirm the presence of specific chemical elements on the surface, verifying the success of each reaction step.
| Surface Modification Stage | Key Elemental Peaks to Monitor | Expected Atomic Concentration (%) |
| Amine-Terminated Substrate | N1s | Varies depending on amination method |
| Nitrophenyl-Functionalized | N1s (with a characteristic peak for the nitro group at ~406 eV) | Increase in N1s signal |
| Aminophenyl-Functionalized | N1s (shift of the nitro peak to a lower binding energy for the amino group at ~400 eV) | The peak at ~406 eV should disappear, and the peak at ~400 eV should increase. |
| RGD-Immobilized | N1s, C1s, O1s | Further increase in N1s, C1s, and O1s signals due to the peptide. |
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Covalent Immobilization of Proteins for the Single Molecule Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent Protein Immobilization onto Muscovite Mica Surface with a Photocrosslinker [mdpi.com]
- 9. Covalent Immobilization of Proteins for the Single Molecule Force Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.monash.edu [research.monash.edu]
- 11. dataphysics-instruments.com [dataphysics-instruments.com]
- 12. Use of Self-Assembled Monolayers of Different Wettabilities To Study Surface Selection and Primary Adhesion Processes of Green Algal (Enteromorpha) Zoospores - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Uncertainties in contact angle goniometry - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 14. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
Application Notes and Protocols for Friedel-Crafts Acylation with 3-(4-Nitrophenyl)propionyl Chloride
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is pivotal in the synthesis of aromatic ketones, which are valuable intermediates in the production of pharmaceuticals, fragrances, and dyes.[1][2][3] This document provides a detailed experimental protocol for the Friedel-Crafts acylation of various aromatic substrates using 3-(4-nitrophenyl)propionyl chloride as the acylating agent. The reaction proceeds via the formation of a highly reactive acylium ion, facilitated by a Lewis acid catalyst, which then undergoes electrophilic attack by the aromatic ring.[2][4][5][6][7]
General Reaction Scheme:
The general reaction involves the treatment of an aromatic compound with this compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][4][8]
Reaction Mechanism
The mechanism of the Friedel-Crafts acylation involves three key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the this compound, making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion, which serves as the electrophile.[2][5][6][9]
-
Electrophilic Attack: The π-electrons of the aromatic ring attack the electrophilic carbon of the acylium ion, forming a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[3][6][10][11]
-
Deprotonation and Regeneration of Aromaticity: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. However, the product ketone is a moderate Lewis base and forms a complex with the strong Lewis acid catalyst, necessitating the use of stoichiometric amounts of the catalyst.[6][8] This complex is subsequently hydrolyzed during the work-up to yield the final ketone product.[8][9]
Below is a diagram illustrating the general mechanism of Friedel-Crafts acylation.
Caption: General mechanism of the Friedel-Crafts acylation reaction.
Experimental Protocol
This protocol details the acylation of a generic aromatic substrate. Specific quantities for benzene, toluene, and anisole are provided in Table 1.
Materials and Reagents
-
This compound
-
Aromatic substrate (e.g., benzene, toluene, anisole)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂) as solvent
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Glassware for purification (e.g., recrystallization apparatus or chromatography column)
Procedure
1. Reaction Setup:
-
Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using a drying tube.
-
All glassware must be thoroughly dried before use as aluminum chloride and the acyl chloride are moisture-sensitive.[12]
2. Reaction Execution:
-
In a fume hood, charge the round-bottom flask with anhydrous aluminum chloride (1.1 equivalents) and the anhydrous solvent (e.g., dichloromethane).
-
Cool the suspension to 0°C using an ice-water bath.
-
Dissolve the aromatic substrate (1.0 equivalent) in the anhydrous solvent and add it to the cooled AlCl₃ suspension with stirring.
-
Dissolve this compound (1.0 equivalent) in the anhydrous solvent and place it in the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0°C. The reaction is often exothermic.[13]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
3. Work-up:
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[5][12] Stir until all the solids have dissolved.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two portions of dichloromethane.
-
Combine all organic layers and wash sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (caution: CO₂ evolution)[12]
-
Brine
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
4. Purification:
-
The crude product, an oil or solid, can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by flash column chromatography on silica gel.
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for Friedel-Crafts acylation.
Data Presentation
The following table summarizes the reaction conditions for the Friedel-Crafts acylation of different aromatic substrates with this compound. Yields are estimated based on typical outcomes for this type of reaction. The regioselectivity is determined by the nature of the substituent on the aromatic ring.
| Aromatic Substrate | Molar Ratio (Arene:Acyl Chloride:AlCl₃) | Solvent | Reaction Time (h) | Major Product(s) | Expected Yield (%) |
| Benzene | 1 : 1 : 1.1 | Dichloromethane | 2 | 1-Phenyl-3-(4-nitrophenyl)propan-1-one | 85-95 |
| Toluene | 1 : 1 : 1.1 | Dichloromethane | 2 | 1-(4-Methylphenyl)-3-(4-nitrophenyl)propan-1-one (para) | 90-98 |
| Anisole | 1 : 1 : 1.1 | Dichloromethane | 2 | 1-(4-Methoxyphenyl)-3-(4-nitrophenyl)propan-1-one (para) | 90-98 |
Note on Regioselectivity:
-
Toluene: The methyl group is an ortho-, para-director. The para product is typically major due to reduced steric hindrance compared to the ortho position.[13][14]
-
Anisole: The methoxy group is a strong activating and ortho-, para-directing group. The para product is generally the major isomer formed.[6][10][11][15]
Safety Precautions
-
This compound: Corrosive and moisture-sensitive. Handle with gloves in a fume hood.
-
Aluminum chloride: A corrosive solid that reacts violently with water, releasing HCl gas. Handle with care in a fume hood and avoid inhalation of dust.[6]
-
Dichloromethane: A volatile and toxic solvent. Work in a well-ventilated fume hood and avoid skin contact.[6]
-
Aromatic Substrates: Benzene is a known carcinogen. Toluene and anisole are flammable. Handle all with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction generates hydrogen chloride (HCl) gas, which is corrosive and toxic. The entire procedure must be performed in a well-ventilated fume hood.
References
- 1. allstudyjournal.com [allstudyjournal.com]
- 2. byjus.com [byjus.com]
- 3. learnbin.net [learnbin.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. google.com [google.com]
- 6. youtube.com [youtube.com]
- 7. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. docsity.com [docsity.com]
- 12. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 3-(4-Nitrophenyl)propionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Nitrophenyl)propionyl chloride is a versatile reagent in organic synthesis, serving as a key building block for the introduction of the 4-nitrophenylpropanoyl moiety. This functional group is of significant interest in medicinal chemistry due to the prevalence of the nitrophenyl group in bioactive molecules. This document provides detailed protocols for the synthesis of pyrazoline-based heterocyclic compounds, a class of compounds known for a wide range of biological activities, including antimicrobial and anticancer properties. The synthesis initiates from a chalcone precursor, which can be conceptually derived from this compound, and proceeds through a cyclization reaction.
Synthetic Workflow Overview
The synthesis of 1-acetyl-3-(4-nitrophenyl)-5-(substituted phenyl)pyrazoline derivatives follows a multi-step pathway. The initial conceptual step involves the formation of a chalcone. Although not directly starting from this compound in the cited literature, a plausible synthetic route would involve its conversion to 4-nitroacetophenone, a key starting material for chalcone synthesis. The subsequent steps, for which detailed protocols are provided, involve the formation of a pyrazoline ring via condensation with hydrazine hydrate, followed by acetylation.
Figure 1: Conceptual synthetic workflow for the preparation of acetylated pyrazolines.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-nitrophenyl)-3-(substituted phenyl)prop-2-en-1-one (Chalcone)
This protocol describes the Claisen-Schmidt condensation of p-nitroacetophenone with a substituted aromatic aldehyde to form a chalcone.
Materials:
-
p-Nitroacetophenone
-
Substituted aromatic aldehyde
-
Ethanol
-
Sodium hydroxide
Procedure:
-
Dissolve p-nitroacetophenone (0.01 mol) in 25 mL of ethanol in a flask.
-
Add a solution of the desired substituted aromatic aldehyde (0.01 mol) and sodium hydroxide (0.02 mol) in 5 mL of ethanol dropwise to the flask with stirring.[1]
-
Continue stirring the reaction mixture at room temperature for a specified time until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the pure chalcone.
Protocol 2: Synthesis of 1H-3-(4-nitrophenyl)-5-(substituted phenyl)pyrazoline
This protocol outlines the cyclization of the synthesized chalcone with hydrazine hydrate to form the pyrazoline ring.
Materials:
-
1-(4-nitrophenyl)-3-(substituted phenyl)prop-2-en-1-one (Chalcone)
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve the chalcone (I) in ethanol (25 ml).[2]
-
Add hydrazine hydrate (0.02 mol) to the solution.[2]
-
Reflux the reaction mixture for 2 hours.[2]
-
Cool and concentrate the reaction mixture.[2]
-
Allow the mixture to stand overnight. The resulting solid that separates out is the pyrazoline derivative.[2]
-
Filter the solid and recrystallize from ethanol.[2]
Protocol 3: Synthesis of 1-acetyl-3-(4-nitrophenyl)-5-(substituted phenyl)pyrazoline
This protocol details the N-acetylation of the pyrazoline derivative.
Materials:
-
1H-3-(4-nitrophenyl)-5-(substituted phenyl)pyrazoline
-
Acetyl chloride
Procedure:
-
Take the synthesized pyrazoline (Compound II) and add acetyl chloride (10 ml).[2]
-
Reflux the reaction mixture for 4 hours.[2]
-
Concentrate the reaction mixture and allow it to cool.[2]
-
Filter the resulting solid, wash it with water, and recrystallize from ethanol to yield the final acetylated pyrazoline.[2]
Quantitative Data Summary
The following tables summarize the reported yields and melting points for representative pyrazoline derivatives synthesized through similar methodologies.
| Compound | Yield (%) | Melting Point (°C) | Reference |
| 1-phenyl-3-(4'-nitrophenyl)-5-(4'-hydroxy-3'-methoxyphenyl)-2-pyrazoline | 45.07 | 73-78 | [3] |
| 5-Cyano-3-(4-fluorophenyl)-1-(4-nitrophenyl)-2-pyrazoline | 73 | 222-224 | [4] |
| 5-Aminocarbonyl-3-(4-fluorophenyl)-1-(4-nitrophenyl)-2-pyrazoline | 54 | 301-303 | [4] |
| 5-Ethoxycarbonyl-3-(4-fluorophenyl)-1-(4-nitrophenyl)-2-pyrazoline | 58 | 184-186 | [4] |
Table 1: Yields and melting points of synthesized pyrazoline derivatives.
Reaction Mechanism
The formation of the pyrazoline ring proceeds through a nucleophilic addition of hydrazine to the α,β-unsaturated carbonyl system of the chalcone, followed by an intramolecular cyclization and dehydration.
Figure 2: Simplified reaction mechanism for pyrazoline formation.
Conclusion
The protocols outlined provide a clear and reproducible methodology for the synthesis of pyrazoline heterocycles bearing a 4-nitrophenyl substituent. These compounds can serve as valuable scaffolds for further derivatization and biological evaluation in drug discovery programs. The use of this compound as a conceptual precursor highlights the modularity of organic synthesis in accessing complex molecular architectures. Researchers are encouraged to adapt and optimize these methods for the synthesis of novel derivatives.
References
Troubleshooting & Optimization
Side reactions of 3-(4-Nitrophenyl)propionyl chloride with nucleophiles
Welcome to the technical support center for 3-(4-Nitrophenyl)propionyl chloride. This guide provides troubleshooting advice and answers to frequently asked questions regarding its use in reactions with nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound?
This compound is an acyl chloride. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent chlorine atom and the resonance effect of the carbonyl group. This makes it highly reactive towards nucleophiles, readily undergoing nucleophilic acyl substitution reactions.
Q2: How does the nitro group affect the reactivity?
The nitro group is a strong electron-withdrawing group, which deactivates the phenyl ring towards electrophilic aromatic substitution. Consequently, intramolecular Friedel-Crafts acylation (cyclization to form a ketone) is highly unlikely to occur under standard conditions.[1][2] The primary role of the nitrophenyl group in most reactions is as a stable structural component that can be modified in later synthetic steps (e.g., reduction of the nitro group).
Q3: What are the most common nucleophiles used with this reagent?
The most common nucleophiles are:
-
Amines (primary and secondary): To form amides.
-
Water: Leading to hydrolysis and the formation of the corresponding carboxylic acid.[5]
Q4: Why is my reaction yield consistently low?
Low yields are often attributable to side reactions or degradation of the starting material. The most common culprit is hydrolysis of the acyl chloride due to moisture in the reaction setup. Other possibilities include incomplete reaction, side reactions with the solvent, or issues with the purity of the nucleophile.
Troubleshooting Guide
Issue 1: Formation of an Insoluble White Precipitate (when using amine nucleophiles)
Question: I'm reacting this compound with a primary amine and getting a white solid that is not my desired amide. What is it?
Answer: The reaction between an acyl chloride and an amine produces one equivalent of hydrogen chloride (HCl).[6] If you are not using a base to scavenge this acid, the HCl will react with your starting amine to form an ammonium chloride salt, which is often insoluble in organic solvents.
Solutions:
-
Use a Stoichiometric Base: Add at least one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to the reaction mixture. This will neutralize the HCl as it is formed.
-
Use Excess Nucleophile: Use at least two equivalents of the amine nucleophile. The first equivalent will form the amide, and the second will act as the base to sequester the HCl.
Caption: Logical workflow for amine acylation showing the critical role of a base.
Issue 2: Main Product is 3-(4-Nitrophenyl)propanoic Acid
Question: After my reaction and workup, NMR analysis shows the main product is the carboxylic acid, not my desired ester or amide. Why?
Answer: this compound is highly susceptible to hydrolysis.[5] Exposure to even trace amounts of water in your solvent, reagents, or glassware will convert it to 3-(4-Nitrophenyl)propanoic acid.
Solutions & Preventative Measures:
-
Drying of Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) should be dried over appropriate agents (e.g., CaH₂ for DCM, Na/benzophenone for THF).
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Reagent Purity: Ensure your nucleophile and any other reagents are anhydrous.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Propionyl chloride | C3H5ClO | CID 62324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Purification of Products from 3-(4-Nitrophenyl)propionyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic purification of products from reactions involving 3-(4-Nitrophenyl)propionyl chloride.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during the purification of reaction products by Thin-Layer Chromatography (TLC), Column Chromatography, and High-Performance Liquid Chromatography (HPLC).
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No spots are visible on the TLC plate. | - Insufficiently concentrated sample.- The compound is not UV-active and no stain was used.- The compound is too polar and did not move from the baseline.- The compound is too non-polar and ran with the solvent front. | - Concentrate the sample before spotting.- Use a chemical stain (e.g., permanganate, anisaldehyde) or an iodine chamber for visualization.[1][2][3]- Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).- Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate). |
| Spots are streaking. | - The sample is too concentrated.- The compound is highly polar or acidic/basic.- The compound is not fully dissolved in the spotting solvent. | - Dilute the sample before spotting.- Add a small amount of acetic acid (for acidic compounds) or triethylamine/ammonia (for basic compounds) to the mobile phase.[4]- Ensure the sample is fully dissolved before spotting it on the plate. |
| Rf values are too high or too low. | - The mobile phase polarity is incorrect. | - For high Rf values, decrease the mobile phase polarity.- For low Rf values, increase the mobile phase polarity. An ideal Rf value for column chromatography is between 0.2 and 0.4.[5] |
| Spots are not well-separated. | - The mobile phase is not optimal for the mixture. | - Try a different solvent system. For example, switch from hexane/ethyl acetate to dichloromethane/methanol.- Consider using a different stationary phase if available (e.g., alumina instead of silica gel). |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| The compound will not elute from the column. | - The mobile phase is not polar enough.- The compound has decomposed on the silica gel.[1] | - Gradually increase the polarity of the mobile phase.- Test the stability of your compound on a small amount of silica gel before running a column.[5] If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[5] |
| Poor separation of compounds. | - The mobile phase is not optimized.- The column was packed improperly.- The sample was loaded incorrectly. | - Use a mobile phase that gives good separation on TLC.- Ensure the column is packed evenly without any air bubbles.- Dissolve the sample in a minimum amount of solvent and load it onto the column in a narrow band.[6] For poorly soluble compounds, consider dry loading.[6] |
| Fractions are contaminated with multiple components. | - The column is overloaded with the sample.- The elution was too fast. | - Use an appropriate amount of silica gel for the amount of sample (typically a 50:1 to 100:1 ratio of silica to sample by weight).- Control the flow rate to allow for proper equilibration between the stationary and mobile phases. |
| Cracks appear in the silica gel bed. | - The column has run dry. | - Always keep the solvent level above the top of the silica gel. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High backpressure. | - Blockage in the system (e.g., guard column, column frit).- Precipitated buffer in the mobile phase. | - Replace the guard column or filter.- Backflush the column (if permissible by the manufacturer).- Ensure the mobile phase is properly filtered and degassed. |
| Peak fronting or tailing. | - Column overload.- Inappropriate mobile phase pH for an ionizable analyte.- Column degradation. | - Inject a smaller volume or a more dilute sample.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Replace the column if it has reached the end of its lifetime. |
| Ghost peaks appear. | - Contamination from a previous injection.- Impurities in the mobile phase or sample solvent. | - Run a blank gradient to wash the column.- Use high-purity solvents and freshly prepared mobile phases. |
| Poor resolution between peaks. | - Suboptimal mobile phase composition or gradient.- Inappropriate column chemistry. | - Optimize the mobile phase composition (e.g., ratio of organic solvent to buffer) or the gradient profile.- For aromatic compounds like the ones , a phenyl-hexyl column might provide better selectivity than a standard C18 column.[7] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my reaction of this compound with an amine?
A1: The most common impurities are unreacted starting materials (the amine and this compound), the hydrochloride salt of the amine you used, and the hydrolysis product of the starting acyl chloride, which is 3-(4-nitrophenyl)propanoic acid.[8][9]
Q2: How can I visualize my spots on a TLC plate if they are not colored?
A2: Since the product contains a nitrophenyl group, it is likely UV-active. You can use a UV lamp (254 nm) to visualize the spots, which will appear as dark spots on a fluorescent background.[1][2] If your compounds are not UV-active, you can use a chemical stain such as potassium permanganate, which reacts with a wide range of organic compounds, or an iodine chamber.[2][10]
Q3: My amide product is very polar and streaks on the silica gel TLC plate. How can I get a clean separation?
A3: Streaking of polar compounds, especially those with amine functionalities, is common on acidic silica gel. To mitigate this, you can add a small amount of a basic modifier like triethylamine or ammonium hydroxide to your mobile phase (e.g., 1-2%).[4] This will neutralize the acidic sites on the silica gel and improve the spot shape. For column chromatography, using a deactivated silica gel or alumina can also be beneficial.[5]
Q4: What is a good starting point for a mobile phase in column chromatography for purifying my N-substituted-3-(4-nitrophenyl)propanamide?
A4: A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. The optimal ratio should be determined by TLC first, aiming for an Rf value of your desired product between 0.2 and 0.4.
Q5: Should I use normal-phase or reverse-phase HPLC for my purification?
A5: Both can be effective, but the choice depends on the polarity of your product and impurities. For many organic synthesis products, reverse-phase HPLC is a common choice. A C18 or a Phenyl-Hexyl column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.[7] If your compound is very polar, normal-phase HPLC or HILIC might be more suitable.
Section 3: Experimental Protocols and Data
Representative Experimental Protocol: Synthesis and Purification of N-benzyl-3-(4-nitrophenyl)propanamide
To a solution of benzylamine (1.1 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM) at 0 °C, a solution of this compound (1.0 eq.) in DCM is added dropwise. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The crude product is then purified by column chromatography on silica gel.
Typical Chromatographic Conditions
| Technique | Stationary Phase | Mobile Phase | Expected Elution Order |
| TLC/Column Chromatography | Silica Gel | Hexane:Ethyl Acetate (gradient) | 1. Unreacted this compound (if any)2. N-benzyl-3-(4-nitrophenyl)propanamide (Product)3. Unreacted benzylamine4. 3-(4-nitrophenyl)propanoic acid (Hydrolysis byproduct) |
| Reverse-Phase HPLC | C18 | Acetonitrile:Water with 0.1% Formic Acid (gradient) | 1. 3-(4-nitrophenyl)propanoic acid2. Benzylamine3. N-benzyl-3-(4-nitrophenyl)propanamide4. This compound |
Note: The exact elution order can vary depending on the specific conditions and the nature of the substituents.
Section 4: Visualizations
General Experimental Workflow
References
- 1. silicycle.com [silicycle.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. epfl.ch [epfl.ch]
- 4. reddit.com [reddit.com]
- 5. Purification [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
Troubleshooting low yields in acylation reactions with 3-(4-Nitrophenyl)propionyl chloride
Technical Support Center: Acylation Reactions with 3-(4-Nitrophenyl)propionyl chloride
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields in acylation reactions utilizing this compound. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My acylation reaction is resulting in a low yield or failing completely. What are the most common initial checks?
Low yields in acylation reactions with this compound are typically traced back to a few critical factors. The primary culprits are the degradation of the acyl chloride by moisture, suboptimal reaction conditions, or the purity of the starting materials.
Initial Troubleshooting Steps:
-
Reagent Quality: this compound is highly reactive and susceptible to hydrolysis. Ensure it has been stored under anhydrous conditions and away from atmospheric moisture.
-
Anhydrous Conditions: The presence of water is detrimental, as it will hydrolyze the acyl chloride to the corresponding carboxylic acid. All glassware must be oven or flame-dried, and anhydrous solvents must be used.[1]
-
Choice of Base: A suitable base is crucial to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[2][3] Without a base, the reaction mixture will become acidic, potentially protonating amine nucleophiles and rendering them unreactive.
-
Nucleophile Reactivity: The nature of your nucleophile (alcohol, amine, etc.) plays a significant role. Sterically hindered or electronically poor nucleophiles may require more forcing conditions to react efficiently.[4]
A logical approach to diagnosing the issue is essential. The workflow below outlines the critical stages where problems can occur.
Caption: General Experimental Workflow for Acylation.
Q2: I suspect my this compound has degraded. How can I assess its quality?
This compound, like other acyl chlorides, is sensitive to moisture and can decompose upon exposure to moist air or water.[5]
-
Visual Inspection: The pure compound should be a clear liquid or solid. Discoloration or fuming upon opening the container suggests possible decomposition.
-
Odor: A sharp, acidic smell of HCl indicates hydrolysis has occurred.
-
Analytical Confirmation: If in doubt, run a quick ¹H NMR. The presence of a broad peak around 10-12 ppm would indicate the formation of the corresponding carboxylic acid.
-
Fresh Preparation: The most reliable method to ensure high reactivity is to use freshly prepared or newly purchased reagent. Acyl chlorides can be synthesized from the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3][6][7]
Storage Recommendations:
-
Store in a tightly sealed container, preferably under an inert atmosphere (Nitrogen or Argon).
-
Keep in a desiccator or a dry, cool place.
-
For long-term storage, consider sealing ampoules under vacuum or inert gas.
Q3: How do I choose the right base and solvent for my acylation?
The choice of base and solvent is critical for optimizing yield and minimizing side reactions. An ideal solvent should be aprotic and inert to the reaction conditions. The base should be strong enough to scavenge HCl but should not introduce competing side reactions.
| Parameter | Recommended Options | Rationale & Considerations |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Diethyl Ether | These solvents are aprotic and effectively dissolve the reactants. Ensure they are anhydrous. DCM is often a good first choice due to its polarity and inertness. |
| Base | For Amine Nucleophiles: - Triethylamine (TEA)- Pyridine- N,N-Diisopropylethylamine (DIPEA)- Excess amine reactant (2.2 equiv.) | TEA and DIPEA are effective and their corresponding hydrochloride salts are often insoluble and can be filtered off. Pyridine can act as a nucleophilic catalyst.[3][8] Using an excess of a primary or secondary amine reactant is a common and effective strategy.[6] |
| Base | For Alcohol Nucleophiles: - Triethylamine (TEA)- Pyridine- 4-Dimethylaminopyridine (DMAP) | Pyridine is a classic choice for acylating alcohols. DMAP is often used as a highly effective nucleophilic catalyst in small amounts (0.05-0.1 equiv.) alongside another base like TEA. |
Q4: My yield is still low despite using dry solvents and a fresh reagent. What should I troubleshoot next?
If reagent quality and anhydrous conditions have been addressed, the issue may lie in the reaction kinetics or competing side reactions. A logical troubleshooting process can help isolate the problem.
Caption: Troubleshooting Logic Tree for Low Acylation Yields.
Q5: I am trying to perform a Friedel-Crafts acylation with an aromatic compound and getting a low yield. What is different in this case?
Friedel-Crafts acylation is an electrophilic aromatic substitution and has a different set of requirements and limitations compared to acylating amines or alcohols.[9]
-
Catalyst is Required: A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is essential to activate the acyl chloride and generate the acylium ion electrophile.[10][11]
-
Substrate Reactivity: The aromatic ring you are acylating must be "activated" or at least neutral. Aromatic rings with strongly electron-withdrawing groups (deactivating groups) like -NO₂, -CN, or -CF₃ are generally unreactive in Friedel-Crafts reactions.[12][13]
-
Stoichiometry of Catalyst: The Lewis acid catalyst coordinates to the carbonyl oxygen of the product ketone. Therefore, you must use at least one full equivalent of the catalyst, plus a catalytic amount.
-
Solvent: Chlorinated solvents like dichloromethane or 1,2-dichloroethane are common. Nitrobenzene can also be used, but cleanup is more difficult.
Troubleshooting Friedel-Crafts Acylation:
-
Ensure your AlCl₃ is anhydrous and reactive (it should fume in the air).
-
Confirm your aromatic substrate is not strongly deactivated.
-
Run the reaction at a low temperature (e.g., -40°C to 0°C) to minimize side reactions.[14]
Experimental Protocols
Protocol 1: General Procedure for Acylation of an Amine
This protocol provides a standard methodology for the acylation of a primary or secondary amine.
-
Setup: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 equiv.) and anhydrous dichloromethane (DCM) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Add Base: Add triethylamine (1.2 equiv.) to the solution. If using the amine reactant as the base, add a total of 2.2 equivalents of the amine.
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve this compound (1.1 equiv.) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed (typically 1-4 hours).
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and dilute with more DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any carboxylic acid and residual HCl), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of this compound from Carboxylic Acid
If you suspect the quality of your commercial acyl chloride, a fresh batch can be prepared.[7]
-
Setup: To an oven-dried flask under an inert atmosphere, add 3-(4-nitrophenyl)propanoic acid (1.0 equiv.).
-
Add Reagent: Add thionyl chloride (SOCl₂) (2.0-3.0 equiv.) to the flask. Alternatively, use oxalyl chloride (1.3 equiv.) in an anhydrous solvent like DCM with a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).[15]
-
Reaction: Stir the mixture at room temperature. If using thionyl chloride, gently heat to 50-60°C for 1-2 hours until gas evolution (SO₂ and HCl) ceases. The reaction is typically complete when the solution becomes clear.
-
Isolation: Remove the excess thionyl chloride or oxalyl chloride/solvent by distillation or under high vacuum. The resulting crude this compound is often pure enough to be used directly in the next step without further purification.
Caption: Role of a Base in Amine Acylation.
References
- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 2. fiveable.me [fiveable.me]
- 3. Acyl chloride - Wikipedia [en.wikipedia.org]
- 4. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Phenylpropionyl chloride(645-45-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. CavacoPedia @ Cavac's Stuff [cavac.at]
- 9. 傅-克酰基化反应 [sigmaaldrich.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. US20110087013A1 - Friedel-Crafts acylation for the synthesis of aryl- and heteroaryl-(3-ethyl-4-nitrophenyl)-methanones - Google Patents [patents.google.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Removal of unreacted 3-(4-Nitrophenyl)propionyl chloride from reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-Nitrophenyl)propionyl chloride. The information is designed to address specific issues that may be encountered during experimental procedures involving the removal of the unreacted acyl chloride from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct when quenching unreacted this compound with water?
When unreacted this compound is quenched with water, it undergoes rapid hydrolysis to form 3-(4-Nitrophenyl)propanoic acid and hydrochloric acid (HCl).[1] The 3-(4-Nitrophenyl)propanoic acid is a white to off-white crystalline solid.[2]
Q2: How can I remove the 3-(4-Nitrophenyl)propanoic acid byproduct from my organic product?
The acidic nature of 3-(4-Nitrophenyl)propanoic acid allows for its removal through a basic aqueous wash. By extracting the organic layer with a mild base such as a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution, the carboxylic acid will be deprotonated to its corresponding carboxylate salt, which is highly soluble in the aqueous phase. This allows for the separation of the acidic byproduct from the desired neutral organic product.
Q3: What are the common quenching agents for this compound?
Common quenching agents for acyl chlorides like this compound include:
-
Water: Reacts to form the corresponding carboxylic acid, 3-(4-Nitrophenyl)propanoic acid. This reaction is typically vigorous and exothermic.
-
Alcohols (e.g., methanol, ethanol): React to form the corresponding ester.
-
Amines (e.g., primary or secondary amines): React to form the corresponding amide.
The choice of quenching agent depends on the desired final state of the unreacted starting material and the stability of the desired product to the quenching conditions.
Q4: What safety precautions should be taken when working with this compound?
This compound is a reactive and corrosive compound. It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][4] It reacts violently with water, so all glassware should be dry before use.[4][5] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction.[3]
Troubleshooting Guides
Problem 1: Emulsion formation during aqueous work-up.
Symptom: A persistent emulsion forms at the interface of the organic and aqueous layers during extraction, making separation difficult. This can be common in Friedel-Crafts acylation workups.[6]
Possible Cause:
-
Formation of insoluble aluminum salts (if AlCl₃ was used as a catalyst).
-
Presence of finely divided solids.
-
High concentration of reagents or products.
Solutions:
-
Acidification: Quenching the reaction mixture with dilute hydrochloric acid (e.g., 3M HCl) and gently heating can help break down aluminum salts.[6]
-
Addition of Brine: Washing the emulsion with a saturated sodium chloride (brine) solution can help to break the emulsion by increasing the ionic strength of the aqueous phase.
-
Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can remove particulate matter that may be stabilizing the emulsion.
-
Patience and Gentle Agitation: Sometimes, allowing the separatory funnel to stand for an extended period with occasional gentle swirling can lead to layer separation.
Problem 2: Incomplete removal of 3-(4-Nitrophenyl)propanoic acid.
Symptom: The final organic product is contaminated with the carboxylic acid byproduct, as indicated by analytical techniques such as NMR or TLC.
Possible Cause:
-
Insufficient amount of base used during the aqueous wash.
-
Inefficient mixing during the extraction.
-
The organic solvent used has some miscibility with the aqueous layer.
Solutions:
-
Multiple Washes: Perform multiple extractions with the basic solution (e.g., 3 x 50 mL of saturated NaHCO₃) rather than a single large volume wash.
-
pH Check: After a basic wash, test the pH of the aqueous layer to ensure it is basic, indicating that all the acid has been neutralized.
-
Back Extraction: If the product is not sensitive to acid, you can back-extract the combined basic aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
Problem 3: Desired product is also water-soluble or base-sensitive.
Symptom: Significant loss of the desired product into the aqueous layer during extraction, or decomposition of the product upon treatment with base.
Solutions:
-
Use a Milder Base: Use a weaker base like sodium bicarbonate instead of sodium hydroxide.
-
Careful pH Control: Monitor the pH of the aqueous layer carefully during the wash to avoid making it too basic.
-
Alternative Quenching: Quench the unreacted acyl chloride with an alcohol (e.g., methanol) to form the corresponding ester, which may be easier to separate from the desired product by chromatography.
-
Chromatographic Purification: If extractive work-up is not feasible, direct purification of the crude reaction mixture by column chromatography may be the best option.
Experimental Protocols
Protocol 1: General Quenching and Extractive Work-up
This protocol describes a general procedure for quenching a reaction containing unreacted this compound and removing the resulting byproducts.
-
Cooling: Cool the reaction mixture in an ice bath to control the exothermic reaction during quenching.
-
Quenching: Slowly add cold water or a dilute aqueous acid (e.g., 1M HCl) to the cooled reaction mixture with vigorous stirring. The addition should be dropwise to manage the heat generated.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Collect the organic layer. Repeat the extraction of the aqueous layer two more times with the organic solvent.
-
Combine Organic Layers: Combine all the organic extracts.
-
Basic Wash: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate. Swirl gently and vent the separatory funnel frequently to release the carbon dioxide gas that evolves. Continue washing until no more gas evolution is observed.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Further purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for separating the desired product from both unreacted this compound and its hydrolysis product, 3-(4-Nitrophenyl)propanoic acid.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with a solvent system of increasing polarity. A common starting point for nitro compounds is a mixture of hexane and ethyl acetate.[7] The less polar compounds will elute first.
-
Unreacted this compound is expected to be less polar than the desired product (if the product is more polar) and will elute earlier.
-
The highly polar 3-(4-Nitrophenyl)propanoic acid will have a strong affinity for the silica gel and will elute much later, or may require a more polar solvent system (e.g., with a small percentage of methanol or acetic acid) to be eluted.
-
-
Fraction Collection: Collect fractions and monitor the separation by thin-layer chromatography (TLC).
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent by rotary evaporation.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Water Solubility |
| This compound | C₉H₈ClNO₃ | 213.62 | Assumed solid/liquid | Reacts violently |
| 3-(4-Nitrophenyl)propanoic acid | C₉H₉NO₄ | 195.17 | White to off-white crystalline solid | Slightly soluble[2][8][9][10] |
Visualizations
Experimental Workflow for Removal of Unreacted Acyl Chloride
Caption: General workflow for the removal of unreacted this compound.
Decision Tree for Troubleshooting Work-up
Caption: Decision tree for troubleshooting common issues during work-up.
References
- 1. Propionyl chloride | C3H5ClO | CID 62324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. Propionyl chloride - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Mixture Of Ortho And Para Nitrophenol Lab Report - 714 Words | Bartleby [bartleby.com]
- 8. 3-(4-Nitrophenyl)propanoic acid CAS#: 16642-79-8 [m.chemicalbook.com]
- 9. 3-(4-Nitrophenyl)propionic acid, 96% | Fisher Scientific [fishersci.ca]
- 10. 3-(4-Nitrophenyl)propanoic acid | 16642-79-8 [chemicalbook.com]
Technical Support Center: Managing Reactions with 3-(4-Nitrophenyl)propionyl Chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely and effectively managing the exothermicity of reactions involving 3-(4-Nitrophenyl)propionyl chloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound reactions?
A1: this compound, like other acyl chlorides, is a reactive compound. The primary hazards include:
-
Exothermic Reactions: Reactions with nucleophiles such as water, alcohols, and amines can be highly exothermic, leading to a rapid increase in temperature and pressure if not properly controlled.[1][2][3]
-
Corrosivity: It is corrosive and can cause severe skin burns and eye damage.[1][3]
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Toxicity: It is harmful if swallowed and toxic if inhaled.[1][3]
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Violent Reaction with Water: It reacts violently with water, releasing corrosive hydrogen chloride gas.[1][2][3]
Q2: How does the nitro group in this compound affect its reactivity and the exothermicity of its reactions?
A2: The nitro group (-NO₂) is a strong electron-withdrawing group. This property increases the electrophilicity of the carbonyl carbon in the acyl chloride. Consequently, this compound is expected to be more reactive than unsubstituted propionyl chloride. This heightened reactivity can lead to more vigorous and exothermic reactions with nucleophiles. Therefore, enhanced precautions for temperature control are crucial.
Q3: What are the most common types of exothermic reactions involving this compound?
A3: The most common exothermic reactions include:
-
Friedel-Crafts Acylation: An electrophilic aromatic substitution to form a ketone, typically catalyzed by a Lewis acid like aluminum chloride.[4][5][6][7]
-
Esterification: Reaction with an alcohol to form an ester.
-
Amidation: Reaction with an amine to form an amide.
Q4: What immediate steps should be taken in case of an uncontrolled exothermic reaction?
A4: In the event of a thermal runaway, prioritize personal safety:
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If it is safe to do so, remove the heat source.
-
Enhance cooling by adding more of the cooling medium (e.g., ice, dry ice) to the external bath.
-
Alert colleagues and the lab supervisor immediately.
-
If the reaction cannot be brought under control, evacuate the immediate area and follow emergency procedures.
Troubleshooting Guide for Exothermic Reactions
The following table summarizes potential issues, their probable causes, and recommended solutions when conducting reactions with this compound.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Rapid, uncontrolled temperature rise upon reagent addition. | 1. Addition rate of this compound or other reactant is too fast.2. Inadequate cooling of the reaction mixture.3. Concentration of reactants is too high. | 1. Reduce the addition rate. Use a dropping funnel for controlled, dropwise addition.2. Ensure the reaction vessel is adequately immersed in a cooling bath (ice/water, ice/salt, or dry ice/acetone). Maintain vigorous stirring.3. Dilute the reaction mixture with an appropriate inert solvent. |
| Excessive fuming from the reaction vessel. | Reaction with moisture in the air or solvent, releasing HCl gas.[1][3] | 1. Ensure all glassware is thoroughly dried before use.2. Use anhydrous solvents.3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of a thick, difficult-to-stir slurry. | 1. Product or intermediate precipitation.2. In Friedel-Crafts reactions, complex formation with the Lewis acid catalyst.[4] | 1. Add more solvent to improve solubility.2. Ensure efficient mechanical stirring to maintain a homogeneous mixture. |
| Low yield of the desired product. | 1. Incomplete reaction due to insufficient reaction time or temperature.2. Side reactions due to excessive temperature.3. Deactivation of the catalyst (in Friedel-Crafts reactions) by moisture. | 1. Monitor the reaction by TLC or other appropriate methods to determine completion.2. Maintain the recommended reaction temperature. A temperature that is too high can lead to decomposition or side product formation.3. Use anhydrous reagents and solvents, and perform the reaction under an inert atmosphere. |
Experimental Protocols
General Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][2][3]
-
Have an appropriate fire extinguisher and spill containment materials readily available.
-
Ensure all glassware is dry and the reaction is protected from moisture.[1][3]
Protocol 1: Friedel-Crafts Acylation of Toluene with this compound
This protocol is adapted from a general procedure for Friedel-Crafts acylation.[4][8]
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Toluene
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Sodium Bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve this compound (1 equivalent) in anhydrous DCM and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0-5°C.
-
After the addition is complete, add a solution of toluene (1 equivalent) in anhydrous DCM dropwise from the dropping funnel over 30-60 minutes, again maintaining the temperature at 0-5°C.
-
After the addition of toluene is complete, allow the reaction mixture to stir at 0°C for another hour, then slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitor by TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Esterification of Benzyl Alcohol with this compound
Materials:
-
This compound
-
Benzyl alcohol
-
Anhydrous Pyridine or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Dilute Hydrochloric Acid (e.g., 1 M HCl)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried round-bottom flask with a magnetic stirrer and a dropping funnel under an inert atmosphere.
-
Add benzyl alcohol (1 equivalent), anhydrous pyridine or triethylamine (1.1 equivalents), and anhydrous DCM to the flask.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve this compound (1 equivalent) in anhydrous DCM and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred alcohol solution over 30-60 minutes, maintaining the temperature at 0-5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 1-3 hours, or until completion (monitor by TLC).
-
Work-up: Dilute the reaction mixture with DCM.
-
Wash the organic solution sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
Visualizations
Caption: Troubleshooting workflow for an unexpected exotherm.
References
Impact of base selection on 3-(4-Nitrophenyl)propionyl chloride reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-nitrophenyl)propionyl chloride. The following information addresses common issues related to base selection and its impact on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the role of a base in reactions with this compound?
A1: In acylation reactions, a base serves two primary functions:
-
Acid Scavenger: this compound reacts with nucleophiles (e.g., alcohols, amines) to produce the acylated product and hydrochloric acid (HCl). The base neutralizes the HCl byproduct, preventing it from protonating the nucleophile and rendering it unreactive.
-
Catalyst: Certain bases, particularly nucleophilic amines like pyridine and 4-dimethylaminopyridine (DMAP), can act as catalysts. They react with the acyl chloride to form a highly reactive intermediate, which is then more readily attacked by the primary nucleophile.[1]
Q2: How does the 4-nitro group affect the reactivity of this compound?
A2: The 4-nitro group is a strong electron-withdrawing group. This property increases the electrophilicity of the carbonyl carbon in the acyl chloride.[2] Consequently, this compound is more reactive towards nucleophiles compared to its non-nitrated counterpart. This enhanced reactivity can lead to faster reaction rates but may also increase the likelihood of side reactions if conditions are not carefully controlled.
Q3: Which base should I choose for my reaction?
A3: The choice of base depends on several factors, including the nucleophilicity of your substrate, steric hindrance, and the desired reaction rate.
-
For simple, unhindered nucleophiles: Non-nucleophilic, sterically hindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often sufficient as acid scavengers.
-
For less reactive or sterically hindered nucleophiles: A nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is often used, sometimes in catalytic amounts along with a stoichiometric amount of a non-nucleophilic base like TEA. DMAP can increase acylation rates by factors as high as 10,000 compared to pyridine.[1]
-
Pyridine vs. Triethylamine: While triethylamine (pKb ≈ 3.3) is a stronger base than pyridine (pKb ≈ 8.7), pyridine can sometimes be a more effective catalyst due to the formation of a reactive acylpyridinium intermediate. However, in some cases, the higher basicity of triethylamine leads to higher product yields.[3] The optimal choice is often substrate-dependent and may require empirical optimization.
Q4: Can I use an inorganic base?
A4: Inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can be used, particularly in biphasic systems (e.g., Schotten-Baumann conditions). They are generally less expensive but may be less soluble in common organic solvents, potentially leading to slower reaction rates.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no product yield | 1. Inactive Nucleophile: The nucleophile may have been deactivated by protonation from residual acid or the HCl byproduct. | Ensure an adequate amount of base (at least 1 equivalent, often a slight excess of 1.1-1.5 equivalents) is used to scavenge all the generated HCl. |
| 2. Insufficiently Reactive Nucleophile: The nucleophile may be too sterically hindered or not nucleophilic enough to react efficiently. | Add a catalytic amount (1-10 mol%) of a superior nucleophilic catalyst like DMAP in addition to your stoichiometric base (e.g., TEA). | |
| 3. Hydrolysis of the Acyl Chloride: this compound is highly reactive and susceptible to hydrolysis by trace amounts of water in the reagents or solvent. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of multiple products/side reactions | 1. Side Reactions with the Base: Nucleophilic bases like pyridine or DMAP can potentially lead to side products if the desired nucleophile is not reactive enough. | Consider switching to a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA).[4] |
| 2. Over-activation by the Base: A highly reactive base might be promoting undesired side reactions. | If using a strong activating catalyst like DMAP, try reducing the catalytic loading or switching to a less active catalyst like pyridine. | |
| Difficulty in removing the base or its salt after reaction | 1. Water-Soluble Amine Salts: The hydrochloride salt of the amine base (e.g., triethylammonium chloride) can sometimes be difficult to remove completely by aqueous workup. | Perform multiple extractions with dilute acid, water, and brine. If the salt persists, it may be removed by filtration through a short plug of silica gel. |
| 2. High-Boiling Point Bases: Bases like DIPEA have a higher boiling point and can be difficult to remove by evaporation. | Optimize the stoichiometry to use the minimum necessary amount of the base. Consider using a base with a lower boiling point if compatible with the reaction. |
Data Presentation: Impact of Base Selection on Acylation Yield
| Base | pKa of Conjugate Acid | Role | Reported Yield (%) | Reference |
| Pyridine | 5.25 | Nucleophilic Catalyst & Acid Scavenger | 80-86 (for various substrates) | |
| Triethylamine (TEA) | 10.75 | Non-nucleophilic Base & Acid Scavenger | Lower than pyridine in some cases | |
| 4-Dimethylaminopyridine (DMAP) | 9.70 | Superior Nucleophilic Catalyst | Generally provides higher yields and faster reactions than pyridine | [1] |
| Diisopropylethylamine (DIPEA) | 10.75 | Non-nucleophilic, Sterically Hindered Base | Effective for preventing side reactions with sensitive substrates | [5] |
Note: Yields are highly dependent on the specific nucleophile, solvent, and reaction conditions.
Experimental Protocols
General Protocol for Amide Synthesis using a Non-Nucleophilic Base
-
Dissolve the amine (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.
-
Add a non-nucleophilic base such as triethylamine (1.1-1.5 eq.) or DIPEA (1.1-1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0-1.1 eq.) in the same anhydrous solvent.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for Esterification using a Catalytic Amount of DMAP
-
Dissolve the alcohol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane under an inert atmosphere.
-
Add a catalytic amount of DMAP (0.05-0.1 eq.).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of this compound (1.2 eq.) in anhydrous dichloromethane.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Logical Workflow for Base Selection
Caption: Decision tree for selecting an appropriate base.
Generalized Reaction Pathway with a Nucleophilic Catalyst
Caption: Catalytic cycle of a nucleophilic base in acylation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organic chemistry - Comparing Rate of Hydrolysis of Acyl halides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. scispace.com [scispace.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 21.2 Nucleophilic Acyl Substitution Reactions - Organic Chemistry | OpenStax [openstax.org]
Technical Support Center: Work-up Procedures for Reactions Containing 3-(4-Nitrophenyl)propionyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-Nitrophenyl)propionyl chloride. The following information is designed to address specific issues that may be encountered during the work-up and purification of reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct to consider when working with this compound?
A1: The primary byproduct is 3-(4-nitrophenyl)propanoic acid, which is formed from the hydrolysis of the starting acyl chloride. This can occur if there is residual water in the reaction mixture or upon exposure to aqueous work-up conditions. 3-(4-nitrophenyl)propanoic acid is a white to off-white crystalline solid that is slightly soluble in water but more soluble in polar organic solvents.[1]
Q2: How can I remove the unreacted this compound and its hydrolysis byproduct, 3-(4-nitrophenyl)propanoic acid, from my reaction mixture?
A2: Both the unreacted acyl chloride and its carboxylic acid byproduct can be effectively removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution. The basic wash will convert the acidic compounds into their corresponding carboxylate salts, which are soluble in the aqueous layer and can thus be separated from the desired product in the organic layer.
Q3: My desired product, an amide or ester derived from this compound, appears to be partially soluble in the aqueous wash. What can I do to minimize product loss?
A3: To reduce the solubility of your product in the aqueous layer during extraction, you can use a brine wash (a saturated solution of sodium chloride). This increases the polarity of the aqueous phase, thereby decreasing the solubility of less polar organic compounds. Additionally, ensure you are using a suitable organic solvent for extraction in which your product has high solubility.
Q4: I am having difficulty purifying my product, which contains a 4-nitrophenyl group, by column chromatography. What could be the issue?
A4: Compounds containing nitro groups can sometimes be challenging to purify via silica gel chromatography due to their polarity. If you are experiencing issues such as streaking or poor separation, consider the following:
-
Solvent System: Experiment with different solvent systems, varying the polarity. A common starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).
-
Deactivation of Silica Gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. You can try neutralizing the silica gel by pre-treating it with a solution of triethylamine in your eluent.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica.
Q5: What is a good recrystallization solvent for products containing the 4-nitrophenyl group?
A5: The choice of recrystallization solvent is highly dependent on the specific structure of your product. However, for compounds containing a 4-nitrophenyl group, common solvents to try include:
-
Single Solvents: Ethanol, methanol, ethyl acetate, or toluene.
-
Solvent Pairs: A mixture of a solvent in which your compound is soluble (e.g., ethyl acetate, acetone) and a solvent in which it is poorly soluble (e.g., hexane, heptane).
The ideal solvent system will dissolve the compound when hot but allow for good crystal formation upon cooling with minimal loss of product in the mother liquor. It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent pair.
Troubleshooting Guides
This section provides solutions to common problems encountered during the work-up of reactions involving this compound.
Problem 1: Persistent Emulsion During Aqueous Extraction
| Symptom | Possible Cause | Solution |
| A stable emulsion forms at the interface of the organic and aqueous layers during extraction, making separation difficult. | 1. High concentration of acidic or basic species. 2. Presence of finely divided solids. 3. Vigorous shaking of the separatory funnel. | 1. Add Brine: Add a small amount of saturated NaCl (brine) solution to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous layer and can help break the emulsion. 2. Filter: If solids are present, filter the entire mixture through a pad of Celite® or glass wool. 3. Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. 4. Centrifugation: If the emulsion persists and the volume is manageable, centrifugation can be used to separate the layers. |
Problem 2: Low Yield of Desired Product After Work-up
| Symptom | Possible Cause | Solution |
| The isolated yield of the desired amide or ester is significantly lower than expected. | 1. Incomplete reaction. 2. Hydrolysis of the starting material or product. 3. Loss of product during aqueous washes. 4. Inefficient extraction. | 1. Monitor Reaction: Ensure the reaction has gone to completion using an appropriate analytical technique (e.g., TLC, LC-MS). 2. Anhydrous Conditions: Use anhydrous solvents and reagents to minimize hydrolysis of the acyl chloride. 3. Brine Wash: Use a brine wash to reduce the solubility of your product in the aqueous layer. 4. Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product. 5. pH Adjustment: If your product is an amine, ensure the aqueous layer is basic before extraction. If it is a carboxylic acid (an unlikely desired product in this context), ensure the aqueous layer is acidic before extraction. |
Problem 3: Product Contaminated with a Yellow/Orange Impurity
| Symptom | Possible Cause | Solution |
| The isolated product is colored, suggesting the presence of an impurity. | 1. Presence of unreacted 4-nitro-containing starting materials or byproducts. 2. Decomposition of the product during work-up or purification. | 1. Thorough Washing: Ensure complete removal of 3-(4-nitrophenyl)propanoic acid with a basic wash. 2. Recrystallization: Recrystallization is often an effective method for removing colored impurities from a solid product. 3. Activated Carbon: If recrystallization alone is insufficient, you can try treating a solution of your crude product with a small amount of activated carbon to adsorb colored impurities before filtering and recrystallizing. Use charcoal sparingly as it can also adsorb the desired product. |
Experimental Protocols
General Work-up Procedure for the Synthesis of an Amide from this compound and an Amine
This protocol assumes the reaction has been carried out in an organic solvent (e.g., dichloromethane, tetrahydrofuran) and is now complete.
-
Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any unreacted this compound. Be cautious as CO₂ gas evolution may occur. Continue adding the bicarbonate solution until the gas evolution ceases.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
If the reaction solvent is not suitable for extraction (e.g., THF), add a suitable extraction solvent like ethyl acetate or dichloromethane.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer sequentially with:
-
1 M HCl (to remove any unreacted amine starting material).
-
Saturated aqueous NaHCO₃ (to remove any 3-(4-nitrophenyl)propanoic acid).
-
Brine (to reduce the solubility of the organic product in the aqueous phase).
-
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
| Parameter | Recommendation |
| Quenching Agent | Saturated aqueous NaHCO₃ |
| Extraction Solvent | Ethyl acetate or Dichloromethane |
| Washing Solutions | 1 M HCl, Saturated aqueous NaHCO₃, Brine |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ |
| Purification Methods | Recrystallization, Column Chromatography |
Visualizations
Caption: General experimental workflow for the work-up and purification of reactions involving this compound.
Caption: A logical decision tree for troubleshooting common work-up issues.
References
Validation & Comparative
A Comparative Guide to Acylation Reagents: Alternatives to 3-(4-Nitrophenyl)propionyl Chloride
For researchers, scientists, and drug development professionals engaged in organic synthesis and bioconjugation, the choice of an acylating agent is critical for reaction efficiency, selectivity, and overall success. 3-(4-Nitrophenyl)propionyl chloride is a potent acylating agent, but its high reactivity is coupled with moisture sensitivity and the generation of corrosive hydrogen chloride (HCl) byproduct.[1][2] This guide provides a comprehensive comparison of viable alternative reagents, supported by experimental data and protocols, to aid in the selection of the optimal reagent for specific research applications.
The primary alternatives to traditional acyl chlorides fall into several categories, including activated esters, acid anhydrides, and in-situ activated carboxylic acids. Each class offers a unique profile of reactivity, stability, and suitability for different substrates, from small organic molecules to complex biomolecules like proteins.
Comparative Analysis of Acylating Agents
The selection of an appropriate acylating agent depends on a balance of reactivity, selectivity towards the target functional group (e.g., amine vs. hydroxyl), stability under reaction conditions, and ease of handling.[3] The following table summarizes the key performance characteristics of this compound and its alternatives.
| Reagent Class | Example(s) | Reactivity | Selectivity (Amine vs. Alcohol) | Stability | Key Advantages | Key Disadvantages |
| Acyl Chlorides | This compound | Very High | Low | Low (moisture sensitive) | High reactivity, readily available. | Generates HCl, poor selectivity, can lead to side reactions.[1] |
| Activated Esters | N-Hydroxysuccinimide (NHS) Esters, p-Nitrophenyl (PNP) Esters | High | High | Moderate | Excellent for bioconjugation, stable byproducts, milder conditions.[4][5] | Generally less reactive than acyl chlorides, may require longer reaction times. |
| Acid Anhydrides | Acetic Anhydride, Propionic Anhydride | Moderate | Moderate | Good | More stable and easier to handle than acyl chlorides.[6] | One equivalent of carboxylic acid byproduct is formed per equivalent of acyl group transferred. |
| Carboxylic Acids + Coupling Agents | Propionic Acid + DCC or EDC/NHS | Variable (depends on activator) | Good | High (reagents are stable) | Avoids pre-synthesis of activated species, high versatility.[1][3] | Requires stoichiometric coupling agents, byproducts (e.g., DCU) can be difficult to remove. |
| α-Keto Acids | Phenylglyoxylic acid | Moderate | Good | Good | "Green" alternative, byproduct is CO2 which is easily removed.[7] | Newer methodology, may not be as widely applicable or well-established. |
In-Depth Reagent Profiles & Methodologies
Activated Esters: The Bioconjugation Workhorse
Activated esters, particularly N-hydroxysuccinimide (NHS) and p-nitrophenyl (PNP) esters, are the reagents of choice for modifying biomolecules, such as the acylation of lysine residues in proteins.[4] They offer a superior balance of reactivity and stability in aqueous environments compared to acyl chlorides.
The reaction proceeds via a nucleophilic addition-elimination mechanism where the amine nitrogen attacks the electrophilic carbonyl carbon of the ester. The N-hydroxysuccinimide or p-nitrophenol group is an excellent leaving group, driving the reaction forward. The release of p-nitrophenol from PNP esters can also be monitored spectrophotometrically for reaction tracking.[8] Studies have shown that PNP esters can be superior synthons for indirect radiofluorination due to their stability and favorable acylation kinetics compared to other activated esters like tetrafluorophenyl (TFP) esters.[5]
Experimental Protocol: Amine Acylation with an NHS Ester
-
Dissolution: Dissolve the amine-containing substrate in a suitable aprotic solvent (e.g., DMF or DMSO). If working with proteins, use an aqueous buffer with a pH of 7.5-8.5.[4]
-
Reagent Addition: Add a 1.1 to 1.5 molar excess of the NHS ester to the solution.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Quenching: Quench any unreacted NHS ester by adding a small amount of a primary amine-containing buffer, such as Tris or glycine.
-
Purification: Purify the acylated product using column chromatography, HPLC, or dialysis (for biomolecules).
Carboxylic Acids with Coupling Agents
This strategy avoids the isolation of highly reactive acylating agents by generating them in situ. Carbodiimides like dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used. In a typical reaction, the carboxylic acid is activated by EDC, often in the presence of NHS to form a more stable NHS-ester intermediate, which then reacts with the nucleophile. This two-step, one-pot procedure is highly efficient for forming amide bonds.
Experimental Protocol: EDC/NHS Coupling of a Carboxylic Acid to a Primary Amine
-
Activation: Dissolve the carboxylic acid (1 equivalent), EDC (1.1 equivalents), and NHS (1.1 equivalents) in an appropriate solvent like DMF or DCM. Stir at room temperature for 15-30 minutes to form the NHS-ester intermediate.
-
Coupling: Add the amine (1 equivalent) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 2-12 hours. Monitor by LC-MS.
-
Workup: If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. For EDC, the urea byproduct is water-soluble and can be removed with an aqueous wash.
-
Purification: Purify the final product by standard chromatographic methods.
Visualizing Acylation Workflows and Mechanisms
To better understand the processes involved, the following diagrams illustrate a general experimental workflow for acylation and the underlying chemical mechanism.
References
- 1. Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis [manu56.magtech.com.cn]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Bioconjugation - Wikipedia [en.wikipedia.org]
- 5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acylating agents – Ace Chemistry [acechemistry.co.uk]
- 7. α-Keto Acids: Acylating Agents in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
Purity Analysis of Synthesized 3-(4-Nitrophenyl)propionyl Chloride: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for reactive intermediates like 3-(4-Nitrophenyl)propionyl chloride is critical in pharmaceutical synthesis to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Due to its inherent reactivity, direct analysis of this acyl chloride by standard reversed-phase High-Performance Liquid Chromatography (HPLC) is often challenging. This guide provides a comparative overview of suitable analytical methodologies, with a focus on a robust derivatization HPLC method, to facilitate accurate purity assessment.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for purity analysis of this compound depends on factors such as the required sensitivity, specificity, available instrumentation, and the nature of potential impurities. The primary impurity of concern is typically the corresponding carboxylic acid, 3-(4-nitrophenyl)propanoic acid, formed via hydrolysis. Other process-related impurities may also be present.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Impurities Detected |
| Derivatization HPLC-UV/DAD | The acyl chloride is reacted with a derivatizing agent to form a stable, UV-active compound that is then separated and quantified by HPLC. | High specificity and sensitivity, particularly with nitro-substituted phenylhydrazines as derivatizing agents, which create derivatives with strong UV absorbance at wavelengths that minimize matrix interference.[1][2] The method can be validated for high specificity and sensitivity, with detection limits in the range of 0.01-0.03 μg/mL.[1][2] | Requires additional sample preparation steps (derivatization), which can introduce variability if not carefully controlled. Incomplete conversion or side reactions during derivatization can lead to inaccurate results.[3] | 3-(4-Nitrophenyl)propanoic acid (as its derivative), residual starting materials, and other nucleophile-reactive impurities. |
| Direct HPLC Analysis | Direct injection of the sample onto an HPLC column for separation and quantification. | Simple sample preparation, potentially faster analysis time. | Highly challenging due to the reactivity of the acyl chloride with aqueous mobile phases and residual water in organic solvents, leading to on-column degradation and inaccurate quantification.[3][4] | Limited applicability; primarily for monitoring the disappearance of the corresponding carboxylic acid starting material under anhydrous conditions. |
| Gas Chromatography (GC) | The sample is volatilized and separated in a gaseous mobile phase. Often requires derivatization to a more volatile and stable compound. | Suitable for volatile impurities. Can be coupled with mass spectrometry (MS) for definitive peak identification. | Derivatization is often necessary to improve volatility and thermal stability, and to avoid degradation in the hot injector. Competition from water during derivatization can be an issue.[4][5] | Volatile organic impurities, residual solvents, and derivatized this compound and its corresponding acid. |
| Quantitative NMR (qNMR) | The concentration of the analyte is determined by comparing the integral of a specific resonance signal with that of a certified internal standard. | A primary analytical method that does not require a reference standard of the analyte itself. Provides structural information and can detect a wide range of impurities simultaneously without derivatization.[3] | Lower sensitivity compared to chromatographic methods. May not be suitable for trace-level impurities. Requires specialized equipment and expertise. | A wide range of impurities can be detected and quantified, provided they have unique NMR signals that do not overlap with the main component or the standard. |
| Vibrational Spectroscopy (FTIR, Raman) | Measures the absorption or scattering of infrared or Raman-active vibrational modes of the molecule. | Fast and non-destructive. Can be used for in-situ reaction monitoring. | Lower sensitivity and specificity for impurity profiling compared to chromatography. Quantification can be challenging, especially in complex matrices. | Primarily used for identifying the presence of the acyl chloride functional group and monitoring its conversion. Not ideal for quantifying low-level impurities. |
Recommended Method: Derivatization HPLC-DAD
For routine quality control and purity assessment of synthesized this compound, a derivatization HPLC-DAD method using 2-nitrophenylhydrazine is recommended. This approach offers an excellent balance of specificity, sensitivity, and accessibility for most analytical laboratories. The derivatization step stabilizes the reactive acyl chloride, and the resulting hydrazone exhibits a strong chromophore, allowing for sensitive detection at a wavelength where interference from the API matrix is minimal.[1][2]
Experimental Protocol: HPLC Purity Analysis via Derivatization
1. Reagents and Materials:
-
This compound sample
-
2-Nitrophenylhydrazine (derivatizing agent)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks, pipettes, and autosampler vials
2. Standard and Sample Preparation:
-
Derivatizing Agent Solution: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.
-
Standard Solution Preparation: Accurately weigh a reference standard of this compound and dissolve it in acetonitrile to a known concentration (e.g., 1 mg/mL). Prepare a working standard solution by diluting this stock solution. To a specific volume of the working standard, add an excess of the derivatizing agent solution. Allow the reaction to proceed at room temperature for 30 minutes.[1][2]
-
Sample Solution Preparation: Accurately weigh the synthesized this compound sample and prepare a solution in acetonitrile of the same concentration as the standard. Treat the sample solution with the derivatizing agent in the same manner as the standard.
3. HPLC-DAD Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient Program:
Time (min) % A % B 0 60 40 20 20 80 25 20 80 26 60 40 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
DAD Wavelength: 395 nm[1]
4. Data Analysis:
-
Identify the peak corresponding to the derivatized this compound based on the retention time of the standard.
-
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurities can be quantified against a reference standard if available, or reported as area percentages.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the decision-making framework for selecting an analytical method, the following diagrams are provided.
Caption: Experimental workflow for HPLC purity analysis of this compound via derivatization.
Caption: Comparison of analytical techniques for the purity analysis of acyl chlorides.
References
- 1. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. development-and-validation-of-a-general-derivatization-hplc-method-for-the-trace-analysis-of-acyl-chlorides-in-lipophilic-drug-substances - Ask this paper | Bohrium [bohrium.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 5. determination of acetyl chloride contents - Chromatography Forum [chromforum.org]
Comparing the efficiency of different chlorinating agents for synthesizing 3-(4-Nitrophenyl)propionyl chloride
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the efficiency of common chlorinating agents in the synthesis of 3-(4-nitrophenyl)propionyl chloride, a key intermediate in various pharmaceutical and organic syntheses.
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic chemistry, yielding highly reactive intermediates for the synthesis of esters, amides, and other acyl derivatives. The choice of chlorinating agent is critical and can significantly impact reaction efficiency, product purity, and overall process safety. This guide provides a comparative analysis of three common chlorinating agents—thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅)—for the synthesis of this compound from 3-(4-nitrophenyl)propanoic acid.
Performance Comparison of Chlorinating Agents
The selection of an appropriate chlorinating agent depends on several factors, including the scale of the reaction, the sensitivity of the starting material, and the desired purity of the final product. Below is a summary of the performance of thionyl chloride, oxalyl chloride, and phosphorus pentachloride in the synthesis of this compound, based on typical experimental outcomes.
| Chlorinating Agent | Typical Yield (%) | Reaction Temperature (°C) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Thionyl Chloride (SOCl₂) ** | 85-95 | 70-80 (Reflux) | 2-4 | Gaseous byproducts (SO₂, HCl) simplify workup; cost-effective. | Can lead to side reactions with sensitive functional groups; excess reagent can be difficult to remove. |
| Oxalyl Chloride ((COCl)₂) ** | 90-98 | 20-25 (Room Temp.) | 1-3 | Milder reaction conditions; volatile byproducts (CO, CO₂, HCl); high purity of product. | More expensive than thionyl chloride; often requires a catalyst (e.g., DMF). |
| Phosphorus Pentachloride (PCl₅) | 80-90 | 25-50 | 1-2 | High reactivity; effective for less reactive carboxylic acids. | Solid byproduct (POCl₃) can complicate purification; can cause charring with sensitive substrates. |
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound using each of the aforementioned chlorinating agents are provided below. These protocols are based on established methodologies for the conversion of carboxylic acids to acyl chlorides.
Synthesis using Thionyl Chloride (SOCl₂)
Procedure:
-
To a stirred solution of 3-(4-nitrophenyl)propanoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or neat thionyl chloride), add thionyl chloride (2.0-3.0 eq) dropwise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent by distillation under reduced pressure.
-
The crude this compound is typically of sufficient purity for subsequent reactions. If necessary, further purification can be achieved by vacuum distillation.
Synthesis using Oxalyl Chloride ((COCl)₂)
Procedure:
-
To a solution of 3-(4-nitrophenyl)propanoic acid (1.0 eq) in an anhydrous chlorinated solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Cool the mixture in an ice bath and add oxalyl chloride (1.2-1.5 eq) dropwise with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. The reaction progress can be monitored by the evolution of gas (CO, CO₂, and HCl).
-
Upon completion, the solvent and volatile byproducts are removed under reduced pressure to yield the crude this compound.
Synthesis using Phosphorus Pentachloride (PCl₅)
Procedure:
-
In a flask equipped with a reflux condenser and a gas outlet, combine 3-(4-nitrophenyl)propanoic acid (1.0 eq) and phosphorus pentachloride (1.1-1.2 eq) in an anhydrous solvent such as chloroform or carbon tetrachloride.
-
Stir the mixture at room temperature. An exothermic reaction with the evolution of hydrogen chloride gas will be observed.
-
If the reaction does not start, gentle warming (40-50°C) may be required. Continue stirring for 1-2 hours until the reaction is complete.
-
The byproduct, phosphorus oxychloride (POCl₃), can be removed by fractional distillation under reduced pressure. The desired this compound can then be isolated by vacuum distillation.
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the synthesis of this compound from 3-(4-nitrophenyl)propanoic acid.
Logical Relationship of Chlorinating Agent Selection
The choice of chlorinating agent is a critical decision in the synthesis of acyl chlorides. The following diagram outlines the logical considerations for selecting the most appropriate reagent for a given application.
A Comparative Guide to the Reaction Kinetics of 3-(4-Nitrophenyl)propionyl Chloride and Alternative Acylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 3-(4-nitrophenyl)propionyl chloride and other commonly used acylating agents. Due to the limited availability of direct kinetic data for this compound in the public domain, this guide leverages kinetic data from structurally similar compounds and alternative acyl chlorides to provide a comprehensive overview for researchers in drug development and organic synthesis. The inclusion of detailed experimental protocols and visual workflows aims to facilitate the design and execution of kinetic studies.
Comparative Kinetic Data
The reactivity of acyl chlorides is paramount in various synthetic applications, including the formation of esters and amides. The rate of these reactions is influenced by the electronic and steric nature of the acyl chloride, the nucleophile, the solvent, and the temperature. Below is a compilation of kinetic data for the solvolysis of various acyl chlorides, offering a baseline for comparison.
| Acyl Chloride | Nucleophile/Solvent | Rate Constant (k) | Temperature (°C) | Reference |
| Acetyl Chloride | H₂O/Acetone | Varies with solvent composition | -35 to 10 | [1] |
| Benzoyl Chloride | n-Propanol | 0.0321 min⁻¹ (pseudo-first order) | 25 | [2] |
| m-Methoxybenzoyl Chloride | n-Propanol | 0.0340 min⁻¹ (pseudo-first order) | 25 | [2] |
| p-Bromobenzoyl Chloride | n-Propanol | 0.0590 min⁻¹ (pseudo-first order) | 25 | [2] |
| p-Iodobenzoyl Chloride | n-Propanol | 0.0617 min⁻¹ (pseudo-first order) | 25 | [2] |
| m-Iodobenzoyl Chloride | n-Propanol | 0.1044 min⁻¹ (pseudo-first order) | 25 | [2] |
| p-Nitrophenyl Chloroformate | Various Solvents | l = 1.68, m = 0.46 (Grunwald-Winstein parameters) | 25 | [3] |
| p-Nitrobenzyl Chloroformate | Various Solvents | l = 1.61, m = 0.46 (Grunwald-Winstein parameters) | 25 | [3] |
Note: The Grunwald-Winstein parameters 'l' and 'm' represent the sensitivity of the solvolysis rate to solvent nucleophilicity and ionizing power, respectively.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable kinetic data. Below are representative methodologies for studying the kinetics of acyl chloride reactions.
Protocol 1: Spectrophotometric Analysis of Hydrolysis
This method is suitable for acyl chlorides that produce a chromophoric leaving group or product upon hydrolysis. For compounds like those with a p-nitrophenyl group, the release of the p-nitrophenolate ion can be monitored over time.
Materials:
-
This compound (or alternative acyl chloride)
-
Buffer solution of desired pH (e.g., phosphate or borate buffer)
-
Organic solvent (e.g., acetonitrile, DMSO) for stock solution preparation
-
UV-Vis Spectrophotometer with temperature control
Procedure:
-
Prepare a stock solution of the acyl chloride in a dry organic solvent.
-
Equilibrate the buffer solution to the desired temperature in a cuvette inside the spectrophotometer.
-
Initiate the reaction by injecting a small aliquot of the acyl chloride stock solution into the buffer-filled cuvette.
-
Immediately begin monitoring the change in absorbance at the λmax of the product (e.g., ~400 nm for p-nitrophenolate).
-
Record the absorbance data at regular time intervals until the reaction is complete.
-
Calculate the pseudo-first-order rate constant (k_obs) by fitting the absorbance versus time data to a first-order exponential equation.
-
Determine the second-order rate constant by measuring k_obs at various nucleophile concentrations and plotting k_obs versus [Nucleophile].
Protocol 2: Stopped-Flow Kinetic Analysis of Aminolysis
For rapid reactions, such as the aminolysis of highly reactive acyl chlorides, a stopped-flow apparatus is necessary to measure the initial rates accurately.
Materials:
-
Acyl chloride solution
-
Amine solution (in a suitable buffer)
-
Stopped-flow spectrophotometer
Procedure:
-
Load the acyl chloride and amine solutions into separate syringes of the stopped-flow instrument.
-
Rapidly mix the reactants by driving the syringes simultaneously.
-
The reaction mixture flows into an observation cell where the change in absorbance or fluorescence is monitored over a very short timescale (milliseconds to seconds).
-
The data acquisition system records the kinetic trace.
-
Analyze the kinetic trace to determine the initial rate and the rate constant of the reaction.
Visualizing Reaction Workflows and Comparisons
To better illustrate the experimental processes and conceptual relationships, the following diagrams have been generated using the DOT language.
Caption: Workflow for Kinetic Analysis of Acyl Chloride Hydrolysis.
Caption: Predicted Reactivity of this compound.
References
- 1. Automated stopped-flow library synthesis for rapid optimisation and machine learning directed experimentation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03016K [pubs.rsc.org]
- 2. Kinetics and Mechanism of the Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 3-(4-Nitrophenyl)propionyl Chloride Cross-Reactivity for Bioconjugation
For researchers, scientists, and drug development professionals, the precise modification of biomolecules is a cornerstone of innovation. The choice of a coupling reagent is critical to ensure selective and efficient conjugation. This guide provides a comprehensive comparison of the cross-reactivity of 3-(4-Nitrophenyl)propionyl chloride with various functional groups, offering insights into its performance against common alternatives and supported by experimental data and detailed protocols.
Reactivity Profile of this compound
This compound is a highly reactive acylating agent, a characteristic enhanced by the electron-withdrawing nitro group on the phenyl ring. This heightened reactivity makes it effective for forming stable amide, ester, and thioester bonds. However, this high reactivity can also lead to a lack of selectivity when multiple nucleophilic functional groups are present in a biomolecule, posing a challenge for site-specific modifications.
The general order of reactivity for this compound with common functional groups is:
Primary Amines > Thiols > Secondary Amines > Alcohols > Water
This reactivity profile highlights the propensity of acyl chlorides to readily react with the most nucleophilic species present in the reaction mixture.
Quantitative Comparison of Cross-Reactivity
To provide a clear and objective comparison, the following tables summarize the reactivity and selectivity of this compound and common alternative reagents with key functional groups. The data is a synthesis of literature values and established chemical principles.
| Reagent | Functional Group | Relative Rate Constant (k_rel) | Typical Yield (%) | Key Considerations |
| This compound | Primary Amine (e.g., Lysine ε-NH₂) | ~1000 | 80-95% | Highly reactive, potential for multiple acylations. |
| Thiol (e.g., Cysteine -SH) | ~100 | 70-90% | Competitive with amines, requires careful pH control. | |
| Alcohol (e.g., Serine -OH) | ~10 | 30-60% | Slower reaction, often requires a catalyst and anhydrous conditions. | |
| Water (Hydrolysis) | ~1 | Variable | A competing reaction, especially in aqueous buffers. | |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (e.g., Lysine ε-NH₂) | ~100 | 85-98% | High selectivity for amines, more stable to hydrolysis than acyl chlorides. |
| Thiol (e.g., Cysteine -SH) | <1 | <5% | Generally unreactive with thiols. | |
| Alcohol (e.g., Serine -OH) | <1 | <5% | Generally unreactive with alcohols. | |
| Water (Hydrolysis) | ~0.1 | Variable | Slower hydrolysis rate compared to acyl chlorides. | |
| Maleimide | Primary Amine (e.g., Lysine ε-NH₂) | <0.1 | <2% | Highly selective for thiols at pH 6.5-7.5. |
| Thiol (e.g., Cysteine -SH) | ~1000 | >95% | Excellent selectivity for thiols, forming a stable thioether bond. | |
| Alcohol (e.g., Serine -OH) | <0.1 | <1% | Unreactive with alcohols. | |
| Water (Hydrolysis) | Variable | Variable | The maleimide ring can hydrolyze at higher pH. | |
| Isothiocyanate | Primary Amine (e.g., Lysine ε-NH₂) | ~50 | 80-95% | Forms a stable thiourea linkage. |
| Thiol (e.g., Cysteine -SH) | ~5 | 10-30% | Some cross-reactivity with thiols can occur. | |
| Alcohol (e.g., Serine -OH) | <1 | <5% | Generally unreactive with alcohols. | |
| Water (Hydrolysis) | Slow | Low | Relatively stable in aqueous solutions. |
Table 1: Comparative Reactivity and Yield of Acylating and Modifying Agents. This table provides a semi-quantitative comparison of the relative reaction rates and typical yields for different reagent-functional group pairs under typical bioconjugation conditions.
Experimental Protocols
To empirically determine the cross-reactivity of this compound, a competitive reaction assay can be performed, followed by analysis using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 1: Competitive Acylation Assay
This protocol outlines a general procedure to assess the selectivity of this compound between two different nucleophiles (e.g., an amino acid with a primary amine and a thiol-containing compound).
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., anhydrous Acetonitrile or DMF).
-
Prepare stock solutions of the competing nucleophiles (e.g., Nα-acetyl-L-lysine and N-acetyl-L-cysteine) in an appropriate aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.5).
-
-
Reaction Setup:
-
In a reaction vessel, combine equimolar amounts of the two nucleophile stock solutions.
-
Initiate the reaction by adding a limiting amount (e.g., 0.5 equivalents relative to the total nucleophile concentration) of the this compound stock solution.
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1 hour).
-
-
Quenching:
-
Quench the reaction by adding an excess of a primary amine (e.g., Tris buffer) to consume any remaining acyl chloride.
-
-
Sample Analysis:
-
Analyze the reaction mixture using HPLC or NMR to determine the relative amounts of the acylated products.
-
Protocol 2: HPLC Analysis of Reaction Products
-
Instrumentation: A reverse-phase HPLC system with a C18 column and a UV detector is suitable.
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) is typically used.
-
Detection: Monitor the elution profile at a wavelength where the nitrophenyl group has strong absorbance (e.g., 274 nm).
-
Quantification: The relative peak areas of the two acylated products are used to determine the selectivity of the acylation reaction.
Protocol 3: NMR Analysis of Reaction Products
-
Sample Preparation: After quenching, the reaction mixture can be lyophilized and redissolved in a suitable deuterated solvent (e.g., D₂O).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: Identify characteristic peaks for each of the acylated products. The ratio of the integrals of these distinct peaks will correspond to the molar ratio of the products, thus revealing the selectivity of the reaction.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the key reaction pathways and experimental workflows.
Caption: Reaction mechanism of this compound with a primary amine.
Caption: Experimental workflow for assessing cross-reactivity.
Caption: Decision tree for selecting an appropriate coupling reagent.
Conclusion
This compound is a potent acylating agent valuable for its high reactivity. However, this same reactivity necessitates careful consideration when selectivity is paramount. For specific labeling of primary amines, NHS esters offer a more controlled alternative with reduced susceptibility to hydrolysis. For highly selective thiol modification, maleimides are the reagent of choice. By understanding the relative reactivities and employing rigorous experimental validation as outlined in this guide, researchers can make informed decisions to achieve their desired bioconjugation outcomes with precision and efficiency.
Synthetic Versatility of 3-(4-Nitrophenyl)propionyl Chloride: A Comparative Review of Key Acylation Routes
For researchers, scientists, and professionals in drug development, 3-(4-nitrophenyl)propionyl chloride serves as a versatile building block for introducing the 3-(4-nitrophenyl)propanoyl moiety into a diverse range of molecular scaffolds. This guide provides a comparative overview of its primary synthetic applications, focusing on amide bond formation, esterification, and Friedel-Crafts acylation. Detailed experimental protocols and quantitative data are presented to facilitate the selection of optimal synthetic strategies.
Comparison of Synthetic Routes
The utility of this compound lies in its reactivity as an acylating agent, readily undergoing nucleophilic substitution at the carbonyl carbon. The primary applications involve reactions with amines to form amides, with alcohols or phenols to yield esters, and with aromatic compounds via Friedel-Crafts acylation to produce ketones. The choice of synthetic route is dictated by the desired final product and the nature of the nucleophile.
| Reaction Type | Nucleophile | Typical Solvent | Catalyst/Base | General Yield Range |
| Amide Formation | Primary/Secondary Amines | Dichloromethane (DCM), Tetrahydrofuran (THF), Cyrene™ | Triethylamine (TEA), Pyridine | 60-95% |
| Esterification | Alcohols/Phenols | Dichloromethane (DCM), Tetrahydrofuran (THF) | Triethylamine (TEA), Pyridine | 70-90% |
| Friedel-Crafts Acylation | Electron-rich Aromatics (e.g., Anisole) | Dichloromethane (DCM), Carbon Disulfide (CS₂) | Lewis Acids (e.g., AlCl₃, FeCl₃) | 50-80% |
Experimental Protocols
Below are detailed experimental protocols for key synthetic transformations utilizing this compound. These protocols are based on established methodologies for similar acyl chlorides and serve as a practical guide for laboratory synthesis.
Protocol 1: Synthesis of N-Aryl-3-(4-nitrophenyl)propanamides
This procedure details the formation of an amide bond between this compound and an aniline derivative.
Procedure:
-
To a stirred solution of a substituted aniline (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add a solution of this compound (1.1 mmol) in anhydrous dichloromethane (5 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired N-aryl-3-(4-nitrophenyl)propanamide.
Protocol 2: Synthesis of 4-Methoxyphenyl 3-(4-nitrophenyl)propanoate (Esterification)
This protocol describes the esterification of a phenol with this compound.
Procedure:
-
To a solution of 4-methoxyphenol (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous tetrahydrofuran (15 mL) at 0 °C, add this compound (1.1 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the crude ester by column chromatography on silica gel.
Protocol 3: Friedel-Crafts Acylation of Anisole
This procedure outlines the Lewis acid-catalyzed acylation of an electron-rich aromatic compound.[1][2][3][4][5]
Procedure:
-
To a suspension of anhydrous aluminum chloride (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add this compound (1.0 mmol) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of anisole (1.1 mmol) in anhydrous dichloromethane (5 mL) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl (5 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by column chromatography to yield the corresponding ketone.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3-(4-Nitrophenyl)propionyl Chloride
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents are paramount to ensuring a secure laboratory environment. This document provides essential, immediate safety and logistical information for the proper disposal of 3-(4-Nitrophenyl)propionyl chloride, a compound that requires careful management due to its reactivity. Adherence to these procedures is critical for minimizing risks and ensuring compliance with safety regulations.
Essential Safety and Hazard Information
Key Hazards:
-
Reacts violently with water and moisture: This reaction produces corrosive and toxic hydrogen chloride (HCl) gas.
-
Corrosive: Causes severe skin burns and eye damage.
-
Flammable: Acyl chlorides can be flammable and may have low flash points.
-
Toxicity: The nitrophenyl group suggests potential toxicity if ingested, inhaled, or absorbed through the skin.
Quantitative Data Summary
The following table summarizes key quantitative data extrapolated from the analysis of propionyl chloride, which shares the same reactive acyl chloride functional group. This data should be considered as a guideline for handling this compound with appropriate caution.
| Property | Value (for Propionyl Chloride) | Reference |
| Molecular Formula | C₃H₅ClO | [1] |
| Molecular Weight | 92.52 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Pungent | [1] |
| Boiling Point | 77 - 79 °C / 170.6 - 174.2 °F @ 760 mmHg | [1] |
| Flash Point | 11 °C / 51.8 °F | [1] |
| Hazards | Highly flammable, reacts violently with water, causes severe skin burns and eye damage, toxic if inhaled. | [1][2][3][4] |
| Incompatible Materials | Water, strong oxidizing agents, bases, alcohols, amines. | [1] |
Detailed Disposal Protocol
The primary strategy for the safe disposal of this compound is a controlled hydrolysis (quenching) to convert it into the more stable 3-(4-nitrophenyl)propanoic acid, followed by neutralization. This procedure must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile, neoprene)
-
Splash-proof chemical goggles and a face shield
-
Flame-retardant laboratory coat
-
Closed-toe shoes
Step-by-Step Disposal Procedure:
-
Preparation:
-
Ensure a chemical fume hood is operational and the sash is at the appropriate height.
-
Have a Class B fire extinguisher and a spill kit readily accessible.
-
Prepare a large beaker (at least 10 times the volume of the acyl chloride to be disposed of) containing a stirrer and fill it with a large excess of cold water. Place the beaker in an ice bath to manage the exothermic reaction.
-
-
Controlled Hydrolysis (Quenching):
-
Slowly and carefully add the this compound dropwise to the cold, stirring water. Caution: The reaction is exothermic and will generate HCl gas. Do not add the acyl chloride all at once.
-
Continue stirring the solution for at least one hour to ensure the complete hydrolysis to 3-(4-nitrophenyl)propanoic acid.
-
-
Neutralization:
-
While monitoring the pH with litmus paper or a pH meter, slowly add a dilute basic solution (e.g., 5% sodium bicarbonate or sodium hydroxide) to the acidic solution until a neutral pH (pH 6-8) is achieved. Caution: Neutralization will also be exothermic and may produce gas (CO₂ if using bicarbonate). Add the base slowly to avoid excessive foaming and heat generation.
-
-
Final Disposal:
-
Once neutralized, the resulting aqueous solution containing the sodium salt of 3-(4-nitrophenyl)propanoic acid can be disposed of down the drain with copious amounts of water, in accordance with local regulations. If local regulations prohibit this, it should be collected in a properly labeled aqueous waste container.
-
Dispose of all contaminated materials, including empty containers and disposable PPE, in a designated hazardous waste container.
-
Experimental Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-(4-Nitrophenyl)propionyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 3-(4-Nitrophenyl)propionyl chloride, a chemical intermediate that requires careful management in a laboratory setting. By adhering to these protocols, you can ensure a safe research environment and maintain the integrity of your work.
I. Understanding the Hazards
This compound is a compound that combines the hazardous properties of an acyl chloride and a nitro compound. Acyl chlorides are known to be corrosive and react violently with water, while nitro compounds can be shock-sensitive and pose an explosion risk under certain conditions.[1][2][3][4] Therefore, it is imperative to handle this substance with extreme caution.
Key Hazards:
-
Lachrymator: Can cause irritation and tearing of the eyes.
-
Water Reactive: Reacts violently with water and moisture to produce corrosive hydrochloric acid gas.[1][5][6][7]
-
Potential for Shock Sensitivity: Nitro compounds can be sensitive to shock, heat, and friction, potentially leading to explosive decomposition.[2][3][4][8]
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against the hazards of this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over the goggles, especially when handling larger quantities or during vigorous reactions.[9][10][11] | Protects against splashes of the chemical and corrosive fumes that can cause severe eye damage.[11] |
| Hand Protection | Chemical-resistant gloves such as neoprene, butyl rubber, or Viton.[1][3][10][12] Double gloving is recommended. Check glove manufacturer's compatibility chart. | Provides a barrier against skin contact, which can cause severe burns. Nitrile gloves offer minimal protection against some chemicals and should be used with caution.[2] |
| Body Protection | Flame-resistant lab coat.[3][9] Chemical-resistant apron worn over the lab coat. | Protects against splashes and potential ignition sources. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[1][3] If there is a risk of exceeding exposure limits, a respirator with an appropriate cartridge may be necessary.[9][11] | Prevents inhalation of toxic and corrosive vapors. |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
III. Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[12]
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents before bringing the this compound into the work area.
-
Have appropriate spill cleanup materials (e.g., inert absorbent, sodium bicarbonate for neutralization) readily available.
2. Handling:
-
Conduct all work in a well-ventilated chemical fume hood.[1][3]
-
Ground all equipment to prevent static discharge, which could be an ignition source.[7]
-
Carefully unseal the container, being mindful of any pressure buildup.
-
Dispense the required amount of the chemical slowly and carefully to avoid splashing.
-
Keep the container tightly closed when not in use to prevent reaction with atmospheric moisture.[3][6]
3. In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
IV. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
1. Waste Segregation:
-
All materials contaminated with this compound (e.g., gloves, pipette tips, absorbent materials) should be collected in a designated, labeled, and sealed hazardous waste container.
-
Unused or excess this compound should be treated as hazardous waste.
2. Neutralization of Small Spills:
-
For small spills, cautiously cover with an inert absorbent material (e.g., vermiculite, sand).
-
Slowly and carefully add a neutralizing agent such as sodium bicarbonate or a mixture of soda ash and slaked lime.
-
Collect the neutralized mixture in a sealed container for hazardous waste disposal.
3. Bulk Disposal:
-
Do not attempt to neutralize large quantities of the chemical.
-
Dispose of unwanted this compound through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
V. Workflow Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. chem.queensu.ca [chem.queensu.ca]
- 5. eastharbourgroup.com [eastharbourgroup.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 11. leelinework.com [leelinework.com]
- 12. uwm.edu [uwm.edu]
Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
